6-Methoxybenzothiazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKMYJZEGZZJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344421 | |
| Record name | 6-methoxybenzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-13-4 | |
| Record name | 6-methoxybenzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid
CAS Number: 946-13-4
This technical guide provides a comprehensive overview of 6-Methoxybenzothiazole-2-carboxylic acid, a benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of extensive research specifically on this compound, this guide also incorporates data and methodologies from closely related benzothiazole structures to provide a broader context for its potential properties and applications.
Core Chemical and Physical Data
While experimental data for this compound is not widely published, the following tables summarize its fundamental chemical identifiers and computed physicochemical properties.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 946-13-4[1][2][3] |
| Molecular Formula | C₉H₇NO₃S[1][2] |
| Molecular Weight | 209.22 g/mol [1][2] |
| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1] |
| InChI | InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)[1] |
| InChIKey | JDKMYJZEGZZJOH-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 209.014664 g/mol [1] |
| Topological Polar Surface Area | 87.7 Ų |
Experimental Protocols
Synthesis of 6-methoxy-2-aminobenzothiazole (A Precursor)
This protocol describes the synthesis of a key intermediate that could potentially be converted to the target carboxylic acid.[4]
Materials:
-
p-methoxy aniline (0.085 mol, 10.6 g)
-
Ammonium thiocyanate (0.308 mol)
-
Glacial acetic acid (145 ml total)
-
Bromine (6.5 ml)
Procedure:
-
A solution of p-methoxy aniline in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate in 75 ml of glacial acetic acid.
-
The resulting mixture is cooled to 0°C.
-
A solution of bromine in 30 ml of glacial acetic acid is added dropwise over 30 minutes with constant stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified.
General Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids
This method outlines a general procedure for the synthesis of various 2-substituted benzothiazole-6-carboxylic acids, which could be adapted for the synthesis of the target compound.[5]
Materials:
-
4-amino-3-mercaptobenzoic acid
-
Appropriate aldehyde
-
Nitrobenzene (as oxidant and solvent)
Procedure:
-
A mixture of 4-amino-3-mercaptobenzoic acid and the selected aldehyde is prepared in nitrobenzene.
-
The reaction mixture is refluxed for 6 hours.
-
The product is then isolated and purified from the reaction mixture.
Potential Biological Activities and Signaling Pathways
While no specific biological activity or mechanism of action has been published for this compound, the benzothiazole scaffold is known to exhibit a wide range of biological effects, including antioxidant, antibacterial, and antitumor properties.[6][7] Derivatives of the closely related 2-amino-6-methoxybenzothiazole have shown anti-inflammatory activity.[7]
Given the structural similarities to other biologically active molecules, it is plausible that this compound could interact with various biological targets. Further research is required to elucidate its specific biological functions and any involvement in cellular signaling pathways.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives, based on methodologies reported for related compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.
Caption: Logical relationships influencing the potential biological activity of the title compound.
References
- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 946-13-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
In-Depth Technical Guide to the Physical Properties of 6-Methoxybenzothiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-methoxybenzothiazole-2-carboxylic acid. Intended for professionals in research and drug development, this document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of this compound.
Core Physical and Chemical Properties
This compound, with the CAS number 946-13-4, is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group and a carboxylic acid group.[1] Its structure lends itself to various chemical modifications, making it a molecule of interest in medicinal chemistry and materials science.[1] It is generally described as a crystalline solid soluble in polar solvents.[1]
Data Presentation
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while computed data is readily available, experimentally determined values are scarce in the literature. Researchers should be aware that benzothiazole-2-carboxylic acid derivatives can be susceptible to decarboxylation, which may contribute to the limited availability of extensive experimental data.
| Property | Value | Data Type | Reference(s) |
| Molecular Formula | C₉H₇NO₃S | - | [2][3] |
| Molecular Weight | 209.22 g/mol | Computed | [2][3] |
| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | - | [2] |
| CAS Number | 946-13-4 | - | [2][3] |
| Melting Point | 119-120 °C | Experimental | [4] |
| Boiling Point | 412 °C | Experimental | [4] |
| Density | 1.465 g/cm³ | Experimental | [4] |
| XLogP3 | 2.6 | Computed | [2] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 4 | Computed | |
| Rotatable Bond Count | 2 | Computed |
Note: The experimental values for melting point, boiling point, and density are from a single source and should be confirmed by independent analysis.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in peer-reviewed literature. However, the following are generalized, standard methodologies that would be employed for a crystalline organic solid of this nature.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Assessment
A qualitative and quantitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.
-
Qualitative Assessment: A small, measured amount of the compound (e.g., 1-2 mg) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide). The mixture is agitated at a controlled temperature, and the dissolution is observed visually.
-
Quantitative Measurement (Isothermal Method): An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the carboxylic acid group at different pH values.
-
Potentiometric Titration: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.
-
UV-Metric or Spectrophotometric Method: This method is applicable if the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra. The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is then calculated from the resulting sigmoidal curve of absorbance versus pH.
Synthesis and Characterization Workflow
The synthesis of this compound and related derivatives typically involves the formation of the benzothiazole ring system followed by modification of the functional groups. The characterization of the final product is essential to confirm its identity and purity.
Caption: A general workflow for the synthesis and characterization of this compound.
References
6-Methoxybenzothiazole-2-carboxylic acid molecular weight
An In-Depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid
This technical guide provides a comprehensive overview of this compound, a benzothiazole derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document details its physicochemical properties, outlines a potential synthetic protocol, and discusses its potential biological significance based on related compounds.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a benzothiazole core, which is a prominent scaffold in medicinal chemistry.[1][2] The quantitative properties of this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | [3][4] |
| Molecular Weight | 209.22 g/mol | [3][4][5] |
| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | [3] |
| CAS Number | 946-13-4 | [4][5] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point | 412 °C | [5] |
| Density | 1.465 g/cm³ | [5] |
| Flash Point | 203 °C | [5] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis involves the formation of an intermediate, 2-amino-6-methoxybenzothiazole, followed by a Sandmeyer-type reaction to yield the final carboxylic acid.
Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole (Intermediate) [6]
-
Reaction Setup: Dissolve p-anisidine (4-methoxyaniline) (0.085 mol) in 40 ml of glacial acetic acid. In a separate flask, dissolve ammonium thiocyanate (0.308 mol) in 75 ml of glacial acetic acid.
-
Addition: Add the p-anisidine solution to the ammonium thiocyanate solution.
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath.
-
Bromination: Prepare a solution of bromine (6.5 ml) in 30 ml of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture over 30 minutes with constant stirring, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 2-3 hours.
-
Isolation: Pour the reaction mixture into a large volume of crushed ice. The precipitate, 2-amino-6-methoxybenzothiazole, is collected by filtration, washed with cold water until neutral, and then dried.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 2-amino-6-methoxybenzothiazole.
Step 2: Conversion to this compound
This step is adapted from the Sandmeyer reaction, a well-known method for converting amino groups on aromatic rings.
-
Diazotization: Suspend the synthesized 2-amino-6-methoxybenzothiazole (1 eq.) in a mixture of dilute sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to this cyanide solution. A reaction will occur, often with the evolution of nitrogen gas, to form 2-cyano-6-methoxybenzothiazole.
-
Hydrolysis: Isolate the 2-cyano-6-methoxybenzothiazole intermediate. Subject the nitrile to acidic or basic hydrolysis by refluxing with a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) to convert the cyano group into a carboxylic acid group.
-
Workup and Purification: After hydrolysis is complete, neutralize the solution to precipitate the crude this compound. The product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 946-13-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
An In-Depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 6-Methoxybenzothiazole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is a heterocyclic compound featuring a benzothiazole core. The structure consists of a benzene ring fused to a thiazole ring, with a methoxy group substituted at the 6-position and a carboxylic acid group at the 2-position.
Key Identifiers:
-
IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]
-
CAS Number: 946-13-4[2]
-
SMILES: COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1]
-
InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 209.22 g/mol | [1][2] |
| Exact Mass | 209.01466426 Da | [1] |
| Monoisotopic Mass | 209.01466426 Da | [1] |
| Polar Surface Area | 87.7 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Table 2: Mass Spectrometry Data (Major Peaks)
| m/z | Interpretation |
| 209 | Molecular Ion [M]⁺ |
| 165 | [M - CO₂]⁺ |
| 150 | [M - COOH - CH₃]⁺ |
Data sourced from PubChem[1]
Experimental Protocols
General Synthesis Protocol
A plausible synthetic route may involve the cyclization of an appropriate aminothiophenol derivative with a dicarboxylic acid or its derivative, followed by functional group manipulations. A potential precursor, 2-amino-6-methoxybenzothiazole, is commercially available and can be a starting point for introducing the carboxylic acid group at the 2-position via reactions like the Sandmeyer reaction followed by carboxylation.[7]
General Steps:
-
Starting Material Preparation: If not commercially available, synthesize the appropriately substituted aminothiophenol.
-
Heterocyclization: React the aminothiophenol with a suitable reagent to form the benzothiazole ring with a precursor to the carboxylic acid at the 2-position.
-
Functional Group Transformation: Convert the precursor group at the 2-position into a carboxylic acid.
-
Work-up and Purification: Isolate the crude product by filtration or extraction. Purify the product using techniques such as recrystallization or column chromatography.
Spectroscopic Analysis Protocol
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Look for characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: A deshielded singlet for the carboxylic acid proton (typically >10 ppm), signals for the aromatic protons on the benzothiazole ring, and a singlet for the methoxy group protons.[6]
-
Expected ¹³C NMR Signals: Resonances for the carbonyl carbon, aromatic carbons, the methoxy carbon, and carbons of the thiazole ring.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often using techniques like electrospray ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
-
Expected Result: The molecular ion peak should correspond to the calculated molecular weight of the compound.
References
- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
Synthesis of 6-Methoxybenzothiazole-2-carboxylic Acid from p-Anisidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 6-methoxybenzothiazole-2-carboxylic acid, a key intermediate in pharmaceutical research, starting from the readily available precursor, p-anisidine. The synthesis involves a three-step process, commencing with the formation of a benzothiazole ring system, followed by the introduction of a nitrile group, and culminating in the hydrolysis to the desired carboxylic acid. This document details the experimental protocols for each key transformation and presents relevant quantitative data in a structured format.
Synthetic Pathway Overview
The synthesis of this compound from p-anisidine proceeds through the following key intermediates:
-
2-Amino-6-methoxybenzothiazole: Synthesized via the Hugerschoff reaction of p-anisidine.
-
2-Cyano-6-methoxybenzothiazole: Formed through a Sandmeyer reaction of the corresponding 2-amino derivative.
-
This compound: Obtained by the hydrolysis of the 2-cyano intermediate.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound from p-anisidine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole
This step involves the formation of the benzothiazole ring system from p-anisidine through the Hugerschoff reaction.
Methodology:
-
In a well-ventilated fume hood, a solution of p-anisidine (0.1 mol) in glacial acetic acid (200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Potassium thiocyanate (0.4 mol) is added to the solution, and the mixture is stirred until the salt is completely dissolved.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours.
-
The mixture is then poured into 1 L of ice-water, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water until the filtrate is neutral.
-
The solid is then suspended in a 10% sodium carbonate solution to neutralize any remaining acid and filtered again.
-
The product is washed with water and dried under vacuum.
-
Recrystallization from ethanol or a mixture of ethanol and water affords pure 2-amino-6-methoxybenzothiazole.
| Parameter | Value | Reference |
| Starting Material | p-Anisidine | N/A |
| Key Reagents | Potassium thiocyanate, Bromine, Glacial Acetic Acid | N/A |
| Reaction Time | 13-18 hours | N/A |
| Yield | ~87% | [1] |
| Purity | High after recrystallization | N/A |
Step 2: Synthesis of 2-Cyano-6-methoxybenzothiazole
This transformation is achieved via a Sandmeyer reaction, where the amino group of 2-amino-6-methoxybenzothiazole is converted to a diazonium salt, which is then displaced by a cyanide group.
Methodology:
-
Diazotization: 2-Amino-6-methoxybenzothiazole (0.1 mol) is suspended in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a flask cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (0.11 mol) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (0.12 mol) and potassium cyanide (0.25 mol) in water (100 mL) is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction.
-
The mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water, a dilute sodium hydroxide solution, and then again with water.
-
The product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methoxybenzothiazole | N/A |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide | N/A |
| Reaction Time | 2-4 hours | N/A |
| Yield | Moderate to good (typically 60-80%) | General Sandmeyer Reaction Yields |
| Purity | High after purification | N/A |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile group of 2-cyano-6-methoxybenzothiazole to a carboxylic acid. This can be achieved under acidic conditions.
Methodology:
-
2-Cyano-6-methoxybenzothiazole (0.1 mol) is added to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Cyano-6-methoxybenzothiazole | N/A |
| Key Reagents | Concentrated Sulfuric Acid, Water | N/A |
| Reaction Time | 4-6 hours | N/A |
| Yield | Typically high (>80%) | General Nitrile Hydrolysis Yields |
| Purity | High after recrystallization | N/A |
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression and the key transformations involved in the synthesis.
References
An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazole class. This document provides a comprehensive overview of its synthesis, and while direct biological data is limited, it explores the activities of structurally related compounds to infer its potential therapeutic applications. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This guide consolidates available scientific literature to serve as a foundational resource for researchers interested in the potential of this compound and its analogues in drug discovery and development.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | [PubChem][1] |
| CAS Number | 946-13-4 | [PubChem][1] |
| Molecular Formula | C₉H₇NO₃S | [PubChem][1] |
| Molecular Weight | 209.22 g/mol | [PubChem][1] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)O | [PubChem][1] |
| InChI Key | JDKMYJZEGZZJOH-UHFFFAOYSA-N | [PubChem][1] |
Synthesis
The synthesis of this compound and its derivatives has been reported through various methods. A notable synthetic route starts from 1,4-benzoquinone[2].
Experimental Protocol: Synthesis from 1,4-Benzoquinone
This protocol is adapted from the work of Meroni et al. (2010)[2].
Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride
-
This step involves the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride.
Step 2: Oxidation to Ethyl 6-hydroxybenzothiazole-2-carboxylate
-
The intermediate from Step 1 is oxidized using potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium to yield the benzothiazole ring structure.
Step 3: Methylation to Ethyl 6-methoxybenzothiazole-2-carboxylate
-
The hydroxyl group at the 6-position is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF)[2].
Step 4: Hydrolysis to this compound
-
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as refluxing with a solution of sodium hydroxide in ethanol, followed by acidification.
Synthesis workflow for this compound.
Biological Activities of Related Compounds
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity of Benzothiazole Derivatives against MCF-7 Human Breast Cancer Cells
| Compound | Structure | IC₅₀ (µM) | Reference |
| Derivative 4 | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | 8.64 | [3] |
| Derivative 5c | Ethyl 2-(2-acetamido-1,3-benzothiazol-6-ylamino)-2-oxoacetate | 7.39 | [3] |
| Derivative 5d | N'-(2-acetamido-1,3-benzothiazol-6-yl)-N,N-dimethylformimidamide | 7.56 | [3] |
| Derivative 6b | 2-Amino-N-(2-oxo-2-(p-tolylamino)ethyl)-1,3-benzothiazole-6-carboxamide | 5.15 | [3] |
| Cisplatin (Reference) | - | 13.33 | [3] |
Note: The table presents data for derivatives, not the core compound.
A proposed mechanism for the anticancer effect of some benzothiazole derivatives involves the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer[4].
Hypothesized anticancer signaling pathway modulation by benzothiazole derivatives.
Anti-inflammatory Activity
Derivatives of 2-amino-6-methoxybenzothiazole have demonstrated anti-inflammatory properties. The evaluation of these compounds often involves in vitro assays to assess their ability to inhibit inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Activity of 2-Amino-6-methoxybenzothiazole Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis | Reference |
| Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | 100 | 78.49 | [5] |
| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | 100 | 83.77 | [5] |
| Diclofenac Sodium (Standard) | 100 | 99.82 | [5] |
Note: The table presents data for derivatives, not the core compound.
The anti-inflammatory mechanism of benzothiazole derivatives may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.
Experimental Protocols for Biological Assays
The following are generalized protocols for assays commonly used to evaluate the biological activities of benzothiazole derivatives, based on available literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[3].
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Red Blood Cell Membrane Stabilization)
This assay assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of its anti-inflammatory potential[5].
-
Preparation of RBC Suspension: Collect fresh human blood and prepare a 10% v/v red blood cell (RBC) suspension in isosaline.
-
Assay Mixture: To 1 mL of the test compound solution at different concentrations, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the RBC suspension.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: Calculate the percentage of hemolysis inhibition compared to a control without the test compound. Diclofenac sodium can be used as a standard.
References
- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
A Comprehensive Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, potential synthetic routes, and plausible biological activities, offering a valuable resource for professionals in the field.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1][2]
Chemical Structure:
Caption: Chemical structure of 6-methoxy-1,3-benzothiazole-2-carboxylic acid.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | [1][3] |
| Molecular Weight | 209.22 g/mol | [1][3] |
| CAS Number | 946-13-4 | [1][2][3] |
| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid | [1][2] |
| InChI | InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) | [1][2] |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=O)O | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in polar solvents | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several synthetic strategies common for benzothiazole derivatives. A plausible experimental workflow is outlined below, based on established chemical principles for the formation of the benzothiazole ring system.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a general representation and may require optimization.
-
Synthesis of the Isatin Analog:
-
To a solution of 2-amino-5-methoxythiophenol in an appropriate anhydrous solvent (e.g., diethyl ether or THF), cooled in an ice bath, add oxalyl chloride dropwise with stirring.
-
The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure to yield the crude isatin analog.
-
-
Ring Closure to form this compound:
-
The crude intermediate is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added.
-
The mixture is heated under reflux for several hours to facilitate the intramolecular condensation and ring closure.
-
Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
-
Purification:
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Potential Biological Activities and Applications in Drug Development
The benzothiazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.[4][5] Derivatives of benzothiazole have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[4][5]
Logical Workflow for Drug Discovery:
The following diagram illustrates a typical workflow for investigating the therapeutic potential of a compound like this compound.
Caption: A generalized workflow for drug discovery and development.
Potential Antimicrobial Activity:
Benzothiazole derivatives are known for their antimicrobial properties.[6] An experimental protocol to assess the antimicrobial activity of this compound is provided below.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Microbial Inoculum:
-
A few colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
-
Conclusion
This compound is a compound with a well-defined chemical structure and properties that make it an interesting candidate for further investigation in drug discovery and development. Its benzothiazole core suggests potential for a range of biological activities. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this and related molecules. Further experimental validation is necessary to fully elucidate its therapeutic potential.
References
- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 946-13-4: 6-Methoxy-1,3-benzothiazole-2-carboxylic acid [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Structural Analysis of 6-Methoxybenzothiazole-2-carboxylic Acid: A Technical Guide
Introduction
6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, gives it unique electronic and structural properties. This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS: 946-13-4), intended for researchers and professionals in drug development and chemical synthesis. While complete experimental spectra are not widely published, this document compiles available data and provides well-established predictions to guide analytical efforts.
Chemical Structure and Properties
-
IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]
Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound. Predicted values are based on established principles of NMR and IR spectroscopy for aromatic carboxylic acids and benzothiazole derivatives.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 209.
Table 1: Mass Spectrometry Data
| m/z (Relative Intensity) | Proposed Fragment | Notes |
| 209 | [C₉H₇NO₃S]⁺ | Molecular Ion (M⁺)[1] |
| 165 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group. |
| 150 | [C₈H₈NOS]⁺ | Further fragmentation, potentially involving rearrangement. |
| 102 | [Fragment] | A smaller fragment resulting from ring cleavage. |
Data sourced from PubChem CID 596767.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts are influenced by the aromatic ring system and the electronic nature of the substituents.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| COOH | ~13.0 | Singlet (broad) | The acidic proton of a carboxylic acid typically appears far downfield and may be broad.[3][4] |
| H-4 | ~7.9 | Doublet | Experiences deshielding from the adjacent nitrogen and the aromatic ring current. |
| H-7 | ~7.8 | Doublet | Coupled to H-5. |
| H-5 | ~7.2 | Doublet of doublets | Coupled to both H-4 and H-7. |
| OCH₃ | ~3.9 | Singlet | Typical chemical shift for an aromatic methoxy group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | 165 - 175 | The carbonyl carbon of an aromatic carboxylic acid.[4][6] |
| C-2 | 155 - 165 | The carbon within the thiazole ring, double-bonded to nitrogen. |
| C-6 | 155 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |
| C-3a | 148 - 152 | Bridgehead carbon adjacent to the sulfur atom. |
| C-7a | 130 - 135 | Bridgehead carbon adjacent to the nitrogen atom. |
| C-4 | 120 - 128 | Aromatic carbon. |
| C-5 | 115 - 125 | Aromatic carbon. |
| C-7 | 110 - 120 | Aromatic carbon. |
| OCH₃ | 55 - 60 | Carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | A very broad band characteristic of a hydrogen-bonded carboxylic acid dimer.[3][5][7][8] |
| C-H stretch (Aromatic) | 3000-3100 | Medium | Characteristic of sp² C-H bonds. |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch for an aromatic carboxylic acid, position influenced by conjugation and H-bonding.[3][5][7] |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected due to the complex aromatic system. |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | Stretch associated with the C-O single bond of the acid.[5][7] |
| O-H bend (Carboxylic Acid) | 1395-1440 | Medium | In-plane bending vibration.[5] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These methods are standard in organic characterization and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of solid this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids.
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra using a 400 MHz and 100 MHz spectrometer, respectively.[9] Use tetramethylsilane (TMS) as an internal standard (δ 0.00).[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty crystal prior to sample analysis.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column) using a temperature gradient to ensure elution.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting fragments is analyzed.
Workflow Visualization
The logical flow for the spectroscopic analysis of a newly synthesized or acquired chemical compound like this compound is critical for systematic characterization. The following diagram illustrates this standard workflow.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
Potential Therapeutic Applications of 6-Methoxybenzothiazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound featuring the privileged benzothiazole scaffold, is emerging as a molecule of significant interest in medicinal chemistry. The benzothiazole nucleus is a well-recognized pharmacophore known to impart a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its synthesis, and putative anticancer and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.
Introduction
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the design and discovery of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The substituent at the 2-position and modifications on the benzene ring, such as the 6-methoxy group, play a crucial role in modulating the biological profile of these compounds. This guide specifically focuses on this compound, exploring its potential as a lead compound for drug development.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available substituted aniline. A common strategy involves the formation of a 2-amino-6-methoxybenzothiazole intermediate, followed by conversion to the target carboxylic acid. While a definitive, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for analogous compounds.
General Synthetic Pathway
A feasible synthetic route involves two main stages: the synthesis of a key intermediate, ethyl 6-methoxybenzothiazole-2-carboxylate, and its subsequent hydrolysis to the desired carboxylic acid.
6-Methoxybenzothiazole-2-carboxylic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 6-Methoxybenzothiazole-2-carboxylic Acid and Its Derivatives
This guide provides a comprehensive overview of the synthetic routes for this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and workflows.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry. The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties.[1] The 6-methoxy substitution and the 2-carboxylic acid moiety (or its derivatives like esters and amides) are often key for modulating the pharmacological profile of these molecules. This guide details established methods for their synthesis.
Synthesis of the 6-Methoxybenzothiazole Core
A common and efficient method to construct the 6-methoxy-2-aminobenzothiazole core, a versatile precursor, is through the reaction of p-anisidine with a thiocyanate salt in the presence of bromine.
Synthesis of 6-methoxy-2-aminobenzothiazole from p-Anisidine
This method involves the oxidative cyclization of a thiourea intermediate formed in situ.
Experimental Protocol:
A solution of p-anisidine (p-methoxy aniline) (0.085 mol, 10.6 g) in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate (0.308 mol) in 75 ml of glacial acetic acid. The resulting mixture is cooled to 0°C. A solution of bromine (6.5 ml) in 30 ml of glacial acetic acid is then added dropwise over 30 minutes with constant stirring.[2] The reaction mixture is stirred at room temperature, and the product is isolated by neutralization and filtration.
Synthesis of this compound
The carboxylic acid can be prepared from various precursors, most notably via the hydrolysis of a nitrile or the oxidation of a 2-methyl group.
From 2-Cyano-6-methoxybenzothiazole via Hydrolysis
The hydrolysis of the 2-cyano derivative is a standard method for introducing the carboxylic acid functionality.[3][4] The nitrile itself is a key intermediate.[5]
Experimental Protocol (General Hydrolysis):
The 2-cyano-6-methoxybenzothiazole is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid.[3] Alternatively, alkaline hydrolysis can be performed by refluxing with a sodium hydroxide solution. In this case, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.[3][4]
From 2-Methyl-6-methoxybenzothiazole via Oxidation
Oxidation of a 2-methyl group provides a direct route to the carboxylic acid.
Experimental Protocol (General Oxidation):
Based on a method for the unsubstituted analogue, 2-methyl-6-methoxybenzothiazole can be used as the starting material. The reaction is carried out in a solvent system of water and ethanol with sodium hydroxide as an auxiliary agent. Oxygen and 30% hydrogen peroxide act as oxidants in the presence of a metalloporphyrin catalyst. The reaction is typically run at 40-140°C for 2-12 hours under a pressure of 0.5-2.0 MPa of oxygen.[6]
Synthesis of this compound Derivatives
Ester Derivatives
Esterification of the carboxylic acid is a common derivatization. Another approach involves the synthesis of ethyl 6-methoxybenzothiazole-2-carboxylate from ethyl 6-hydroxybenzothiazole-2-carboxylate.[5]
Experimental Protocol (from the hydroxy analog):
To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in DMF, potassium carbonate and methyl iodide are added. The mixture is refluxed for 1 hour.[5] After cooling, the product is isolated by extraction.
Amide (Carboxamide) Derivatives
Amides are typically synthesized from the corresponding carboxylic acid.
Experimental Protocol (General Amide Coupling):
The this compound is activated for amide bond formation. This can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).[7] The activated acid is then reacted with the desired amine in a suitable solvent like DMF, with a base such as diisopropylethylamine (DIPEA), to yield the corresponding carboxamide.[7]
Acetohydrazide Derivatives
These derivatives are synthesized from the corresponding ester.
Experimental Protocol:
Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate is dissolved in ethanol and treated with a hydrazine hydrate hydrochloride solution. The mixture is refluxed for 6 hours. Upon cooling and pouring into ice-cold water, the solid product is filtered, dried, and recrystallized from ethanol.[1]
Quantitative Data Summary
| Product | Starting Material(s) | Reagents | Solvent | Temp. | Time | Yield | Ref. |
| 6-methoxy-2-aminobenzothiazole | p-Anisidine, Ammonium thiocyanate | Bromine | Glacial Acetic Acid | 0°C | 30 min | - | [2] |
| Ethyl 6-methoxybenzothiazole-2-carboxylate | Ethyl 6-hydroxybenzothiazole-2-carboxylate | MeI, K2CO3 | DMF | Reflux | 1 h | 92% | [5] |
| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | Hydrazine hydrate HCl | Ethanol | Reflux | 6 h | 62% | [1] |
| 2-Methylbenzo[d]thiazole derivatives | 2-Methylbenzo[d]thiazol-6-ol, Benzyl bromide derivative | K2CO3 | DMF | RT | 24 h | 9–82% | [8] |
Visualized Synthetic Pathways and Workflows
Caption: Synthesis of 6-methoxy-2-aminobenzothiazole.
Caption: Routes to the carboxylic acid and its derivatives.
Caption: General experimental workflow for synthesis.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Unlocking Proteomic Landscapes: A Technical Guide to the Research Applications of 6-Methoxybenzothiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 6-Methoxybenzothiazole-2-carboxylic acid, a specific derivative, presents a unique combination of functional groups—a methoxy group and a carboxylic acid—that can be strategically exploited in proteomics research. While direct proteomics studies on this particular compound are not extensively documented, its structural features suggest significant potential for application as a chemical probe to elucidate protein targets, map signaling pathways, and understand its mechanism of action on a proteome-wide scale.
This technical guide outlines potential proteomics research applications for this compound, providing detailed hypothetical experimental protocols and data presentation formats. The methodologies described are based on established chemical proteomics workflows that can be adapted for this compound.
Core Proteomics Applications
The primary proteomics applications for a small molecule like this compound revolve around two key areas:
-
Target Identification: Identifying the specific protein(s) that the compound directly interacts with in a complex biological sample.
-
Global Proteome Profiling: Understanding the downstream effects of the compound on cellular protein expression to uncover affected pathways and mechanisms of action.
Application 1: Affinity-Based Target Identification
A powerful method to identify the molecular targets of a small molecule is through affinity purification coupled with mass spectrometry (AP-MS).[4][5][6] This involves immobilizing the compound of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate. The carboxylic acid group on this compound is an ideal handle for immobilization, as it can be readily coupled to an amine-functionalized resin without significantly altering the core benzothiazole structure that is likely crucial for target recognition.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
The overall workflow for identifying protein targets of this compound using an AP-MS approach is depicted below.
Caption: Workflow for affinity purification-mass spectrometry (AP-MS).
Detailed Experimental Protocol: AP-MS
-
Probe Synthesis:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous Dimethylformamide (DMF).
-
Activate the carboxylic acid by adding 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Stir at room temperature for 1 hour.
-
Add the activated compound solution to 1 mL of packed amine-functionalized sepharose beads (pre-washed with DMF).
-
Allow the coupling reaction to proceed overnight at 4°C with gentle rotation.
-
Wash the beads extensively with DMF, followed by methanol, and finally with PBS to remove unreacted compound and reagents. Prepare a control resin using the same procedure but omitting the compound.
-
-
Protein Extraction:
-
Culture cells of interest (e.g., a cancer cell line for which benzothiazoles have shown activity) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate 5 mg of cell lysate with 50 µL of the affinity probe (and control resin in a separate tube) for 2-4 hours at 4°C with rotation.
-
Wash the beads five times with 1 mL of lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.
-
-
Mass Spectrometry Sample Preparation and Analysis:
-
Separate the eluted proteins briefly on a 1D SDS-PAGE gel.
-
Perform an in-gel trypsin digestion of the entire protein lane.
-
Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Sequest or Mascot.
-
Identify proteins that are significantly enriched on the compound-immobilized beads compared to the control beads. Label-free quantification (LFQ) or spectral counting can be used for this purpose.
-
Data Presentation: Putative Protein Interactors
Quantitative data from the AP-MS experiment should be summarized in a table to clearly identify high-confidence interactors.
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Compound/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.001 |
| Q09472 | HSPA9 | Stress-70 protein, mitochondrial | 12.8 | 0.003 |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 9.5 | 0.008 |
| Q13148 | BANF1 | Barrier-to-autointegration factor | 8.1 | 0.012 |
| P11021 | HSPA8 | Heat shock cognate 71 kDa protein | 2.1 | 0.045 |
| P08670 | VIM | Vimentin | 1.5 | 0.250 |
Note: Data are illustrative and do not represent actual experimental results.
Application 2: Global Proteome Profiling
To understand the broader cellular response to this compound, quantitative proteomics can be employed to compare the proteomes of cells treated with the compound versus vehicle-treated control cells. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling are suitable for this purpose. This can reveal changes in protein expression that point to affected biological pathways.[7]
Experimental Workflow: TMT-based Quantitative Proteomics
The workflow below illustrates the key steps in a TMT-based experiment to assess proteomic changes upon compound treatment.
Caption: Workflow for TMT-based quantitative proteomics.
Detailed Experimental Protocol: TMT Proteomics
-
Cell Treatment:
-
Culture cells in triplicate for both control (e.g., 0.1% DMSO) and treatment groups.
-
Treat cells with a predetermined concentration of this compound (e.g., IC50 concentration) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest cells and lyse them in a urea-based buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins with trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
Label the control and treated peptide samples with different TMT isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS:
-
Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer.
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to determine proteins that are significantly differentially expressed between the treated and control groups.
-
Use bioinformatics tools (e.g., DAVID, Metascape) for Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed proteins.
-
Data Presentation: Differentially Expressed Proteins
Summarize the quantitative results in a table, highlighting the most significantly regulated proteins.
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Regulation |
| P42336 | CASP3 | Caspase-3 | 1.85 | 0.0005 | Upregulated |
| P0CG48 | UBB | Polyubiquitin-B | 1.52 | 0.0012 | Upregulated |
| P08238 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.39 | 0.0021 | Upregulated |
| P02768 | ALB | Serum albumin | -0.21 | 0.3500 | Unchanged |
| Q9Y266 | PRDX3 | Thioredoxin-dependent peroxide reductase | -1.48 | 0.0045 | Downregulated |
| P31946 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | -1.92 | 0.0009 | Downregulated |
Note: Data are illustrative and do not represent actual experimental results.
Visualization of Affected Signaling Pathways
Based on the pathway analysis of differentially expressed proteins, a signaling pathway diagram can be generated. For instance, if proteins related to apoptosis are significantly upregulated, the following pathway could be hypothesized.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring affinity chromatography in proteomics: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of affinity chromatography in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic profile of the Bradysia odoriphaga in response to the microbial secondary metabolite benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6-Methoxybenzothiazole-2-carboxylic acid: An Application Note for Researchers
This document provides a detailed protocol for the chemical synthesis of 6-Methoxybenzothiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇NO₃S[1][2] |
| Molecular Weight | 209.22 g/mol [1][2] |
| CAS Number | 946-13-4[1][2] |
| Appearance | Solid |
| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1] |
Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The general workflow involves the formation of a benzothiazole ring system, followed by functional group manipulations to yield the desired carboxylic acid.
Workflow of Synthesis
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,4-benzoquinone and L-cysteine ethyl ester hydrochloride in methanol.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure to yield ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride.
-
Oxidation: Dissolve the obtained product in isopropanol. To this solution, add an aqueous solution of potassium ferricyanide (K₃Fe(CN)₆) and sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for approximately 1.5 hours. Monitor the reaction by TLC (dichloromethane/methanol, 95/5).
-
Extraction and Purification: After the reaction is complete, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 7/3) to afford ethyl 6-hydroxybenzothiazole-2-carboxylate.
Step 2: Synthesis of Ethyl 6-methoxybenzothiazole-2-carboxylate[3]
-
Reaction Setup: To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in dimethylformamide (DMF), add potassium carbonate.
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add methyl iodide and reflux the mixture for 1 hour. Monitor the reaction by TLC (dichloromethane/methanol, 95/5).
-
Work-up and Isolation: After cooling, add brine and extract the product with ethyl acetate. Remove the organic solvent under reduced pressure to obtain pure ethyl 6-methoxybenzothiazole-2-carboxylate as a yellow solid. A yield of 92% has been reported for this step.[3]
Step 3: Hydrolysis to this compound[3]
-
Reaction Setup: Treat the ethyl 6-methoxybenzothiazole-2-carboxylate obtained in the previous step with concentrated aqueous ammonia.
-
Reaction: Stir the reaction mixture at room temperature. The hydrolysis is typically quantitative.
-
Work-up and Isolation: Upon completion of the reaction, the desired this compound can be isolated and purified by standard procedures such as filtration and recrystallization.
Alternative Synthetic Route
An alternative approach involves the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine, followed by subsequent functional group transformations to introduce the carboxylic acid at the 2-position.
Workflow of Alternative Synthesis
Caption: Alternative synthetic route from p-anisidine.
Protocol for 2-amino-6-methoxybenzothiazole[4]
-
Reaction Setup: Dissolve p-anisidine in glacial acetic acid. In a separate flask, dissolve ammonium thiocyanate in glacial acetic acid.
-
Reaction: Add the p-anisidine solution to the ammonium thiocyanate solution and cool the mixture to 0°C.
-
Bromination: Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 0°C and stirring continuously.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is worked up to isolate 2-amino-6-methoxybenzothiazole.
This intermediate can then be converted to the target carboxylic acid through methods such as a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide source and subsequent hydrolysis.
Applications
This compound and its derivatives are of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[4] This carboxylic acid derivative serves as a key intermediate for the synthesis of more complex molecules, such as firefly luciferin analogs and other novel therapeutic agents.[5]
References
Detailed experimental procedure for synthesizing benzothiazole-2-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzothiazole-2-carboxylic acids, a key structural motif in many biologically active compounds. The following sections outline three distinct and effective experimental procedures, complete with reagent quantities, reaction conditions, and purification methods.
Introduction
Benzothiazole-2-carboxylic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Their rigid, planar structure and diverse functionalization possibilities make them attractive scaffolds in drug discovery. This document details three common synthetic strategies to access this core structure:
-
Method 1: Oxidation of 2-Methylbenzothiazole
-
Method 2: Condensation of 2-Aminothiophenol with an α-Ketoacid Ester
-
Method 3: Two-Step Synthesis via Hydrolysis of 2-Cyanobenzothiazole
Each method is presented with a detailed experimental protocol and a summary of relevant quantitative data.
Method 1: Oxidation of 2-Methylbenzothiazole
This method utilizes the direct oxidation of the methyl group at the 2-position of the benzothiazole ring to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a common and effective choice. A greener alternative using oxygen or hydrogen peroxide with a catalyst has also been reported.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1.0 eq) in a suitable solvent such as a mixture of pyridine and water (e.g., 1:1 v/v).
-
Addition of Oxidant: While stirring the solution, slowly add potassium permanganate (KMnO4) (3.0-4.0 eq) in small portions. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 50 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with a small amount of hot water.
-
If the filtrate is colored purple due to excess permanganate, add a small amount of sodium bisulfite until the color disappears.
-
Acidify the filtrate to pH 2-3 with a concentrated acid, such as hydrochloric acid (HCl).
-
The product, benzothiazole-2-carboxylic acid, will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure benzothiazole-2-carboxylic acid.
-
Dry the purified product under vacuum.
-
Experimental Protocol: Catalytic Oxidation with Oxygen
-
Reaction Setup: In a high-pressure autoclave, combine 2-methylbenzothiazole (e.g., 0.57 g), sodium hydroxide (e.g., 2 g), a metalloporphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) iron porphyrin, 1.0 x 10⁻³ g), and ethanol (e.g., 30 mL).
-
Reaction: Pressurize the autoclave with oxygen to 1.6 MPa and heat the reaction mixture to 120 °C for 8 hours with stirring.
-
Work-up:
-
After cooling the reactor to room temperature, carefully vent the excess oxygen.
-
Dilute the reaction mixture with ultrapure water.
-
Acidify the solution with hydrochloric acid.
-
-
Purification:
-
Filter the resulting precipitate to isolate the crude benzothiazole-2-carboxylic acid.
-
Further purification can be achieved by recrystallization.
-
Quantitative Data
| Method | Starting Material | Oxidizing Agent/Catalyst | Solvent | Yield (%) | Melting Point (°C) |
| KMnO₄ Oxidation | 2-Methylbenzothiazole | KMnO₄ | Pyridine/Water | 60-70 | 195-197 |
| Catalytic Oxidation | 2-Methylbenzothiazole | O₂ / Iron Porphyrin | Ethanol/NaOH(aq) | ~17 | Not Reported |
Method 2: Condensation of 2-Aminothiophenol with an α-Ketoacid Derivative
This approach involves the cyclocondensation of 2-aminothiophenol with a suitable two-carbon electrophile that already contains a carboxylic acid or a precursor group. Ethyl 2-oxoacetate is a common reagent for this purpose.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and ethyl 2-oxoacetate (1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
-
Intermediate Hydrolysis (if necessary): If the reaction yields the ethyl ester of benzothiazole-2-carboxylic acid, the ester must be hydrolyzed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of ethanol and an aqueous solution of a base (e.g., 10% sodium hydroxide).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If necessary, remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
-
Purification:
-
Collect the precipitated benzothiazole-2-carboxylic acid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Quantitative Data
| Starting Materials | Solvent | Yield (%) | Melting Point (°C) |
| 2-Aminothiophenol, Ethyl 2-oxoacetate | Ethanol | 75-85 | 195-197 |
| 2-Aminothiophenol, Dichloroacetic acid | Not specified | Moderate | Not Reported |
Method 3: Two-Step Synthesis via Hydrolysis of 2-Cyanobenzothiazole
This method involves the initial synthesis of 2-cyanobenzothiazole, followed by its hydrolysis to the corresponding carboxylic acid. This can be an effective route if 2-cyanobenzothiazole is readily available or easily synthesized.
Experimental Protocol: Step 1 - Synthesis of 2-Cyanobenzothiazole
A common method for the synthesis of 2-cyanobenzothiazoles is the palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides.
Experimental Protocol: Step 2 - Hydrolysis of 2-Cyanobenzothiazole
-
Reaction Setup: In a round-bottom flask, suspend 2-cyanobenzothiazole (1.0 eq) in a concentrated acid solution (e.g., 6M HCl or 50% H₂SO₄) or a concentrated basic solution (e.g., 10M NaOH).
-
Reaction: Heat the mixture to reflux for an extended period (8-24 hours). The hydrolysis of the nitrile group can be slow. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Acidic Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled solution into ice-water.
-
The benzothiazole-2-carboxylic acid will precipitate.
-
-
Work-up (Basic Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2-3 with concentrated HCl.
-
The benzothiazole-2-carboxylic acid will precipitate.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Quantitative Data
| Starting Material | Hydrolysis Condition | Yield (%) | Melting Point (°C) |
| 2-Cyanobenzothiazole | 6M HCl, reflux | >90 | 195-197 |
| 2-Cyanobenzothiazole | 10M NaOH, reflux | >90 | 195-197 |
Characterization Data for Benzothiazole-2-carboxylic acid
-
Melting Point: 195-197 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 14.0 (br s, 1H, COOH), 8.25 (d, J=8.0 Hz, 1H, Ar-H), 8.15 (d, J=8.0 Hz, 1H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Ar-H), 7.55 (t, J=7.6 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 158.0, 152.5, 135.0, 127.5, 127.0, 125.0, 123.0.
-
IR (KBr, cm⁻¹): 3100-2500 (br, O-H), 1700 (C=O), 1590, 1450.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the synthesis of benzothiazole-2-carboxylic acid via oxidation.
Caption: Overview of synthetic routes to benzothiazole-2-carboxylic acid.
Purification of 6-Methoxybenzothiazole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 6-Methoxybenzothiazole-2-carboxylic acid. The methodologies outlined are based on established chemical principles and a review of purification techniques for structurally related compounds. These protocols are intended to serve as a comprehensive guide for researchers aiming to achieve high purity of the target compound, a crucial step in drug discovery and development.
Overview of Purification Strategies
The purification of this compound, a crystalline solid soluble in polar solvents, can be effectively achieved through several standard laboratory techniques.[1] The choice of method will depend on the nature and quantity of impurities present in the crude sample. The primary techniques covered in this document include:
-
Liquid-Liquid Extraction: An initial purification step to remove neutral and basic impurities.
-
Recrystallization: A highly effective method for purifying solid compounds based on solubility differences.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
The purity of the final product can be assessed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃S | [2] |
| Molecular Weight | 209.22 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed as an initial clean-up step to remove non-acidic impurities from the crude product.
Materials:
-
Crude this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Hydrochloric Acid (HCl) solution
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable volume of 1 M NaOH solution in a beaker. Ensure the pH of the solution is significantly basic (pH > 10) to deprotonate the carboxylic acid, forming the water-soluble sodium salt.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of diethyl ether to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer contains the sodium salt of the target compound, while neutral and basic impurities will partition into the organic layer.
-
Drain the lower aqueous layer into a clean flask. Discard the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of diethyl ether (2-3 times) to ensure complete removal of non-acidic impurities.
-
After the final extraction, cool the aqueous layer in an ice bath.
-
Slowly add 1 M HCl dropwise to the cooled aqueous solution while stirring until the solution becomes acidic (pH < 4). This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Dry the purified solid under vacuum.
Diagram 1: Workflow for Liquid-Liquid Extraction
Caption: Workflow of the liquid-liquid extraction protocol.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetic acid, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger crystals.
-
Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Diagram 2: Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Protocol 3: Purification by Column Chromatography
For separating mixtures with components of varying polarities, column chromatography is a suitable method. For carboxylic acids, it is often beneficial to add a small amount of acid to the eluent to suppress deprotonation and reduce tailing.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the potential addition of a small percentage of acetic or formic acid)
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Prepare the column by packing silica gel in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram 3: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction and the purity of column chromatography fractions.
Table 2: Recommended TLC Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane/Methanol (95:5) (starting point, may need optimization) |
| Visualization | UV light (254 nm); Bromocresol Green stain for specific detection of carboxylic acids (yellow spots on a blue background)[4][5] |
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, a reverse-phase HPLC method is recommended. The following is a proposed method based on techniques for similar benzothiazole derivatives.[6]
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion
The protocols described in this document provide a comprehensive framework for the purification of this compound. For optimal results, it is recommended to start with a liquid-liquid extraction to remove bulk non-acidic impurities, followed by recrystallization to achieve high crystalline purity. Column chromatography can be employed for more challenging separations. The purity of the final product should be confirmed by TLC and HPLC analysis. Researchers should note that optimization of solvent systems and other parameters may be necessary depending on the specific impurity profile of their crude material.
References
Application Notes and Protocols for 6-Methoxybenzothiazole-2-carboxylic Acid in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the specific anticancer activities of 6-Methoxybenzothiazole-2-carboxylic acid is limited in the current scientific literature. The following application notes and protocols are based on the known biological activities of its close derivatives and the broader class of benzothiazole compounds, which have shown significant potential in cancer research. These guidelines are intended to serve as a foundational framework for the investigation of this compound as a potential anticancer agent.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer effects.[1] The substitution pattern on the benzothiazole ring plays a crucial role in determining the specific biological effects.[2] Derivatives of 6-methoxybenzothiazole have been investigated for their potential to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][3]
This document provides detailed protocols for fundamental in vitro assays to characterize the anticancer properties of this compound and summarizes the known mechanisms of action of its derivatives.
Data Presentation
Table 1: Summary of Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |
| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) | Human leukemia HL60 and U937 | Inhibition of growth, induction of apoptosis | [1] |
| Substituted 2-aminobenzothiazole | C6 rat glioma and A549 human lung adenocarcinoma | Antiproliferative effects, apoptosis induction, mitochondrial membrane depolarization, caspase-3 activation | [3] |
| Various Benzothiazole Derivatives | Human breast cancer MCF-7 | Cytotoxic effects more potent than cisplatin | [4] |
Potential Signaling Pathways
Based on studies of its derivatives, this compound may exert its anticancer effects by modulating several key signaling pathways.
A known derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to induce apoptosis in human leukemia cells through a pathway involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of p38 MAPK and caspases.[1]
Broader studies on benzothiazole derivatives suggest potential interactions with other critical cancer-related pathways.
References
- 1. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 6-Methoxybenzothiazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The antimicrobial potential of the benzothiazole scaffold is well-documented, with various derivatives showing efficacy against a range of bacterial and fungal pathogens.[1][3] This document provides a detailed overview of the application and protocols for the antimicrobial screening of 6-Methoxybenzothiazole-2-carboxylic acid. While specific antimicrobial data for this particular compound is limited in the available literature, the following sections outline generalized protocols and data presentation formats based on the screening of analogous benzothiazole derivatives.
Data Presentation
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and, in the case of bactericidal compounds, the Minimum Bactericidal Concentration (MBC) or for fungicidal compounds, the Minimum Fungicidal Concentration (MFC). The data should be presented in a clear and structured tabular format to allow for easy comparison of the compound's activity against different microbial strains and in relation to standard antimicrobial agents.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives (Illustrative Data)
| Compound | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 50 - 200 | 100 - 400 | Ampicillin | - |
| Bacillus subtilis | 25 - 200 | 50 - 400 | Ampicillin | - | |
| Escherichia coli | 25 - 100 | 50 - 200 | Ampicillin | - | |
| Candida albicans | - | - | Fluconazole | - | |
| Derivative B | Staphylococcus aureus | 0.025 mM | - | Sulfadiazine | >2.6 mM |
| Escherichia coli | Inactive | - | Sulfadiazine | >2.6 mM | |
| Candida albicans | - | - | - | - | |
| Derivative C | Pseudomonas aeruginosa | 0.06 mg/mL | 0.12 mg/mL | Streptomycin | - |
| Escherichia coli (Resistant) | - | - | - | - |
Note: The data presented above is illustrative and compiled from studies on various benzothiazole derivatives to demonstrate a typical data presentation format.[4][5][6] Specific values for this compound need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for antimicrobial screening.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate liquid medium
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Ampicillin, Streptomycin, Fluconazole)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the growth medium within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microbial strains overnight and then dilute the suspension to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the inoculum to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[7]
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, positive control, and growth control. A sterility control well containing only the medium should also be included.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compound solution
-
Positive control (standard antibiotic)
-
Solvent control
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and swab the entire surface of an MHA plate to ensure confluent growth.[7]
-
Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.[1]
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.[7]
-
Diffusion and Incubation: Allow the plates to stand for a period to permit diffusion of the compounds into the agar. Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 25-30°C for 24-72 hours for fungi.[7]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[7]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the antimicrobial screening of a novel compound like this compound.
Signaling Pathway and Drug Development Logic
The discovery of a potent antimicrobial agent initiates a cascade of further investigations aimed at developing it into a therapeutic drug. The following diagram illustrates this logical progression.
References
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines, often by inducing apoptosis or programmed cell death.[2][3] The evaluation of the cytotoxic potential of novel benzothiazole compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for assessing the in vitro cytotoxicity of benzothiazole compounds, focusing on the widely used MTT assay. Additionally, it outlines a common signaling pathway implicated in their mechanism of action and provides a framework for data presentation.
Data Presentation
The cytotoxic activity of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates a more potent cytotoxic compound.[1] The results of cytotoxicity assays are effectively summarized in a tabular format for clear comparison of the potency of different compounds across various cell lines.
Table 1: Cytotoxic Activity of Benzothiazole Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h exposure |
| Benzothiazole Derivative 1 | MCF-7 (Breast Cancer) | 8.64[4] |
| Benzothiazole Derivative 2 | HeLa (Cervical Cancer) | > 50 |
| Benzothiazole Derivative 3 | A549 (Lung Cancer) | 24.59[4] |
| Benzothiazole Derivative 4 | HepG2 (Liver Cancer) | 4.0[5] |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.5 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
Benzothiazole compounds of interest
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzothiazole compounds in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the benzothiazole compounds.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).[9]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of benzothiazole compounds using the MTT assay.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Signaling Pathway
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, particularly through the intrinsic or mitochondrial pathway.[1][3] This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of 6-Methoxybenzothiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the cytotoxic or biological efficacy of 6-Methoxybenzothiazole-2-carboxylic acid against specific cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related benzothiazole derivatives. This information is intended to serve as a guide for designing and conducting experiments to evaluate the efficacy of this compound. The cell lines, protocols, and potential signaling pathways described are based on the established activity of the broader benzothiazole class of compounds.
Introduction
Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the benzothiazole ring plays a crucial role in determining the specific biological effects. Derivatives containing a methoxy group have shown potent antiproliferative activity against various human cancer cell lines.
This document provides a framework for testing the efficacy of this compound, outlining potential target cell lines, detailed experimental protocols for assessing cytotoxicity and apoptosis, and a summary of signaling pathways commonly modulated by this class of compounds.
Recommended Cell Lines for Efficacy Testing
Based on the literature for related benzothiazole derivatives, the following human cancer cell lines are recommended for initial efficacy screening of this compound.
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | Commonly used for screening anticancer compounds; sensitive to various benzothiazole derivatives.[2] |
| HL-60 | Human Promyelocytic Leukemia | A known model for studying drug-induced apoptosis; a derivative of 6-methoxybenzothiazole has shown efficacy.[3] |
| U-937 | Human Histiocytic Lymphoma | Another leukemia cell line model where a 6-methoxybenzothiazole derivative induced apoptosis.[3] |
| A549 | Lung Carcinoma | A standard model for lung cancer drug screening. |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Represents a more aggressive breast cancer subtype; used in testing 2-substituted benzothiazoles.[4] |
| HepG2 | Hepatocellular Carcinoma | Benzothiazole derivatives have shown activity against liver cancer cell lines.[5] |
Quantitative Data Summary for Benzothiazole Derivatives
The following table summarizes the cytotoxic activity of various benzothiazole derivatives from published studies. This data is provided for reference and to highlight the potential efficacy range for this class of compounds. Note: These values are not for this compound.
| Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Benzothiazole Derivative 6b | MCF-7 | MTT | 5.15 | [2] |
| Benzothiazole Derivative 4 | MCF-7 | MTT | 8.64 | [2] |
| Benzothiazole Derivative 5c | MCF-7 | MTT | 7.39 | [2] |
| Benzothiazole Derivative 5d | MCF-7 | MTT | 7.56 | [2] |
| Cisplatin (Reference) | MCF-7 | MTT | 13.33 | [2] |
| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile | HL-60 | Not specified | Not specified (showed cytotoxic effects) | [3] |
| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile | U-937 | Not specified | Not specified (showed cytotoxic effects) | [3] |
Experimental Protocols
Cell Culture Protocol for MCF-7 Cells
This protocol provides a general guideline for the culture of MCF-7 cells, a commonly used cell line for testing anticancer compounds.
Materials:
-
MCF-7 cell line (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-25 or T-75)
-
96-well plates for assays
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-25 culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Centrifuge the cell suspension at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new flasks at a recommended split ratio of 1:3 to 1:6.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MCF-7 cells (or other selected cell lines)
-
Complete growth medium
-
96-well clear flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) and a higher concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Potential Signaling Pathways
Based on studies of related benzothiazole derivatives, this compound may exert its anticancer effects by modulating one or more of the following signaling pathways.[4]
-
EGFR/MAPK Pathway: Inhibition of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling through the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, metabolism, and survival. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and plays a role in cell proliferation, differentiation, and apoptosis.
-
Mitochondrial Apoptosis Pathway: Some benzothiazole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases 9 and 3.[3]
Visualizations
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Hypothesized signaling pathways affected by this compound based on related compounds.
References
- 1. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 4. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Methoxybenzothiazole-2-carboxylic Acid: A Biochemical Probe for Investigating Enzyme Activity
Introduction: 6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazole class. Molecules of this class are recognized for their diverse biological activities and have been increasingly utilized as biochemical probes in scientific research and drug development. This document provides detailed application notes and protocols for the use of this compound, primarily as an inhibitor of firefly luciferase, a key enzyme in reporter gene assays. Furthermore, it explores the potential application of the broader benzothiazole scaffold in fluorescence microscopy.
Application as a Firefly Luciferase Inhibitor
The primary application of this compound as a biochemical probe is in the study of firefly luciferase (FLuc) enzyme kinetics and the validation of reporter gene assay results. Due to its structural similarity to D-luciferin, the natural substrate of FLuc, it acts as a competitive inhibitor.[1][2][3][4][5] This inhibitory action allows researchers to modulate FLuc activity, thereby providing a tool to study enzyme-substrate interactions and to identify potential false positives in high-throughput screening campaigns that utilize FLuc as a reporter.
Mechanism of Action: this compound and related benzothiazole derivatives compete with D-luciferin for binding to the active site of the firefly luciferase enzyme.[1][2] This competition prevents the enzyme from catalyzing the oxidation of D-luciferin, a reaction that produces bioluminescence. The inhibition of FLuc by these compounds can lead to a decrease in the luminescent signal in biochemical assays. Paradoxically, in cell-based assays, FLuc inhibitors can sometimes lead to an increase in the luminescence signal by stabilizing the enzyme and protecting it from degradation, thereby increasing its intracellular concentration.[4]
Quantitative Data: Inhibition of Firefly Luciferase by Benzothiazole Derivatives
| Compound Class | Specific Compound/Derivative | Inhibitory Potency (IC50) | Notes |
| Benzothiazole | Simple benzothiazoles | Varies (nM to µM range) | Potency is influenced by substitution patterns on the benzothiazole ring.[1][2] |
| Benzothiazole | D-luciferin (natural substrate) | - (Substrate) | Acts as the substrate; inhibitors are often structural analogs.[4][5] |
| Related Heterocycles | PTC124 (Ataluren) | ~3 nM | A potent FLuc inhibitor that was identified in an FLuc-based assay.[6] |
| General FLuc Inhibitors | Various compounds from high-throughput screening libraries | <100 nM for 168 compounds | Approximately 5% of compounds in large libraries show some level of FLuc inhibition.[3] |
Experimental Protocols
Protocol 1: In Vitro Firefly Luciferase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory effect of this compound on recombinant firefly luciferase in a biochemical assay.
Materials:
-
Recombinant firefly luciferase enzyme
-
D-luciferin substrate
-
Adenosine 5'-triphosphate (ATP)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known benzothiazole inhibitor or Resveratrol)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations. Also, prepare dilutions of the positive control.
-
Enzyme Preparation: Dilute the recombinant firefly luciferase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Plate Setup: To the wells of a 96-well plate, add 20 µL of the diluted compound or control. Add 20 µL of the diluted enzyme solution to each well. Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate solution containing D-luciferin and ATP in the assay buffer. The concentrations should ideally be at or near the Km values for the enzyme to be sensitive to competitive inhibitors.
-
Measurement: Using a luminometer with an injector, inject 100 µL of the substrate solution into each well. Immediately measure the luminescence. The integration time should be optimized for the instrument, typically 1-10 seconds.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Potential Application in Fluorescence Microscopy
While the primary role of this compound is as an enzyme inhibitor, the benzothiazole scaffold is also a key component in the design of fluorescent probes for cellular imaging.[7][8][9] Benzothiazole derivatives have been developed to visualize various cellular components and processes, such as mitochondria and the detection of biothiols.[8][10]
The fluorescence properties of benzothiazole derivatives are often tuned by chemical modifications to the core structure.[7] Therefore, while this compound itself may not be an optimal fluorescent probe, it can serve as a versatile intermediate for the synthesis of novel probes. The methoxy group and the carboxylic acid handle provide opportunities for further chemical derivatization to enhance fluorescence quantum yield, shift excitation and emission wavelengths, and introduce targeting moieties for specific organelles or biomolecules.
Protocol 2: General Protocol for Cellular Imaging with a Benzothiazole-Based Fluorescent Probe
This protocol provides a general workflow for using a fluorescent probe derived from the benzothiazole scaffold for imaging in living cells.
Materials:
-
Benzothiazole-based fluorescent probe
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Confocal or fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate and culture cells on a suitable imaging substrate (e.g., glass-bottom dish) to an appropriate confluency.
-
Probe Preparation: Prepare a stock solution of the benzothiazole-based fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the final working concentration. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will depend on the specific probe and cellular target.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh culture medium or an imaging buffer to the cells. Image the stained cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe or to quantify changes in fluorescence intensity in response to specific stimuli.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Firefly Luciferase inhibition.
Caption: Workflow for FLuc inhibition assay.
Caption: General workflow for cellular imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
- 6. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application of 6-Methoxybenzothiazole-2-carboxylic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 6-Methoxybenzothiazole-2-carboxylic acid is a member of the benzothiazole class of heterocyclic compounds, a scaffold that is frequently encountered in medicinal chemistry and is known to interact with a variety of biological targets. While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the activities of structurally related benzothiazole derivatives provide a strong basis for predicting its potential as an enzyme inhibitor. This document outlines the rationale for investigating this compound as an inhibitor of several key enzymes, provides detailed protocols for inhibition assays, and summarizes the inhibitory activities of analogous compounds.
The benzothiazole core is a recognized "privileged scaffold" in drug discovery, and substitutions on this ring system significantly influence biological activity. The methoxy group at the 6-position and the carboxylic acid at the 2-position of the target compound are key functional groups that can engage in specific interactions within an enzyme's active site, such as hydrogen bonding and electrostatic interactions.
Based on the known inhibitory profiles of structurally similar molecules, the following enzymes are proposed as potential targets for this compound:
-
Firefly Luciferase (FLuc): The benzothiazole core is a structural component of D-luciferin, the natural substrate for firefly luciferase. Consequently, many benzothiazole derivatives have been identified as inhibitors of this enzyme, often acting as competitive inhibitors. Given that the closely related 6-hydroxybenzothiazole-2-carboxylic acid is a known inhibitor of firefly luciferase, it is highly probable that this compound will also exhibit inhibitory activity against this enzyme. This is a critical consideration for researchers using luciferase-based reporter assays in high-throughput screening, as inhibition of the reporter enzyme can lead to false-positive results.
-
Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in numerous physiological processes. Various benzothiazole derivatives, particularly those with sulfonamide moieties, are well-characterized inhibitors of CAs. While this compound lacks a sulfonamide group, its carboxylic acid moiety could potentially coordinate with the zinc ion in the active site of CAs, leading to inhibition.
-
Monoamine Oxidases (MAOs): MAOs are key enzymes in the metabolism of neurotransmitters. Recent studies have highlighted that benzothiazole derivatives can act as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative diseases like Parkinson's disease. The structural features of this compound make it a candidate for investigation as a potential MAO inhibitor.
Quantitative Data on Structurally Related Benzothiazole Derivatives
The following tables summarize the inhibitory activities of various benzothiazole derivatives against the proposed enzyme targets, providing a comparative context for the potential potency of this compound.
Table 1: Inhibition of Firefly Luciferase by Benzothiazole Derivatives
| Compound Class | Specific Compound | IC50 (µM) | Reference |
| Benzothiazole Derivative | Structure disclosed in cited research | 0.6 - 10 | [1] |
| Stilbenoid | Resveratrol | ~1 - 5 | [1] |
| Isoflavonoid | Biochanin A | 0.64 | [1] |
| Isoflavonoid | Formononetin | 3.88 | [1] |
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Derivatives
| Benzothiazole Derivative | Target Isoform | Inhibition (Ki) | Reference |
| Amino acid-benzothiazole conjugates | hCA I | 2.9 - 88.1 µM | [2] |
| Amino acid-benzothiazole conjugates | hCA II | 2.9 - 88.1 µM | [2] |
| Amino acid-benzothiazole conjugates | hCA V | 2.9 - 88.1 µM | [2] |
| Amino acid-benzothiazole conjugates | hCA XIII | 2.9 - 88.1 µM | [2] |
Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by Benzothiazole Derivatives
| Benzothiazole Derivative | Target Enzyme | Inhibition (IC50) | Reference |
| N,N-dimethyl-2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [2] |
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against the proposed target enzymes.
Protocol 1: Firefly Luciferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against firefly luciferase.
Materials:
-
Recombinant firefly luciferase
-
D-luciferin
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8, with 8 mM MgCl2, 0.1 mM EDTA, and 1 mg/mL BSA)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Positive control inhibitor (e.g., Resveratrol)
-
Opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In the wells of an opaque 96-well plate, add 5 µL of the diluted test compound or control (vehicle or positive control).
-
Enzyme Addition: Add 45 µL of firefly luciferase solution (in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the luminescent reaction by injecting 50 µL of a substrate solution containing D-luciferin and ATP into each well.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
Objective: To determine the inhibitory activity (IC50 or Ki) of this compound against a specific carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
CO2-saturated water
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
This compound
-
DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.
-
Syringe Loading:
-
Syringe 1: Load with the assay buffer containing the CA enzyme and the test compound at various concentrations.
-
Syringe 2: Load with CO2-saturated water.
-
-
Reaction Initiation and Measurement: Rapidly mix the contents of the two syringes. Monitor the change in pH over time using a pH indicator or a pH electrode. The initial rate of the reaction is determined from the slope of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the IC50 of this compound against human MAO-B.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound
-
DMSO
-
Positive control inhibitor (e.g., Pargyline)
-
Black, opaque 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Assay Setup: To the wells of a black 96-well plate, add the test compound, vehicle control, or positive control.
-
Enzyme Addition: Add the MAO-B enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add a substrate solution containing the MAO-B substrate, Amplex® Red, and HRP.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at several time points.
-
Data Analysis: Calculate the reaction rates from the fluorescence data. Determine the percentage of inhibition for each compound concentration compared to the vehicle control. Plot the percent inhibition versus the log of the compound concentration to calculate the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for enzyme inhibition screening and a hypothetical signaling pathway where a luciferase reporter might be used, highlighting the importance of validating for direct enzyme inhibition.
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
Caption: Potential for off-target inhibition in a luciferase reporter assay.
References
Application Notes and Protocols for the Derivatization of 6-Methoxybenzothiazole-2-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 6-methoxybenzothiazole-2-carboxylic acid. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These notes are intended to guide researchers in the synthesis of novel derivatives and their subsequent biological evaluation.
Introduction
Benzothiazoles are a significant class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. The this compound core is of particular interest due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of the carboxylic acid at the 2-position allows for the exploration of a vast chemical space, leading to the potential discovery of novel therapeutic agents. This document outlines the synthesis of amide and ester derivatives and provides protocols for their screening against cancer cell lines and microbial pathogens.
Derivatization Strategies
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a library of derivatives. The most common derivatization strategies involve the formation of amides and esters.
Amide Synthesis
Amide bond formation is a robust method for introducing a wide variety of substituents. A general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or uronium/aminium salts.[1]
Ester Synthesis
Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach.[2] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol.[3]
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxybenzothiazole-2-carboxamides
This protocol describes a general procedure for the synthesis of amide derivatives of this compound using EDC and NHS as coupling agents.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Desired primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add NHS (1.2 eq) and EDC (1.2 eq).[1]
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.[1]
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Synthesis of 6-Methoxybenzothiazole-2-carboxylates (via Acyl Chloride)
This protocol outlines the synthesis of ester derivatives through an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired alcohol
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF followed by the slow addition of thionyl chloride (2.0 eq) at 0 °C.[3]
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.
-
Ester Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired alcohol (1.5 eq) followed by the slow addition of triethylamine (2.0 eq).[3]
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel.
Biological Screening Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) or appropriate broth medium[5]
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Streptomycin, Ampicillin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the microorganism in the appropriate broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.[6]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Data Presentation
Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives
| Compound ID | R Group | Cell Line | IC₅₀ (µM) | Citation |
| BTZ-Amide-1 | -NH-(4-methoxyphenyl) | HeLa | 0.5 ± 0.02 | [7] |
| BTZ-Amide-2 | -NH-(4-chlorophenyl) | A549 | 9.0 ± 1.0 | [8] |
| BTZ-Amide-3 | -NH-(pyridin-2-yl) | HepG2 | 48 | [7] |
| BTZ-Ester-1 | -O-ethyl | MCF-7 | 34.5 | [9] |
| BTZ-Ester-2 | -O-methyl | PC-3 | 19.9 ± 1.17 | [7] |
Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives
| Compound ID | R Group | Microorganism | MIC (µg/mL) | Citation |
| BTZ-Amide-4 | -NH-(thiazol-2-yl) | S. aureus | 1.6 | [10] |
| BTZ-Amide-5 | -NH-(pyrimidin-2-yl) | E. coli | 0.10–0.25 | [10] |
| BTZ-Amide-6 | -NH-(4-fluorophenyl) | M. catarrhalis | 4 | [10] |
| BTZ-Ester-3 | -O-propyl | C. albicans | 0.06–0.47 | [11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays for Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of benzothiazole derivatives, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The following protocols are designed for efficiency and reproducibility in identifying and characterizing lead compounds from large chemical libraries.
Application Note 1: Anticancer Cell Viability HTS Assay
Objective: To identify benzothiazole derivatives that exhibit cytotoxic or cytostatic effects on cancer cells. This assay utilizes a resazurin-based method to assess cell viability in a high-throughput format.
Signaling Pathway Context: PI3K/AKT Inhibition
Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing critical signaling pathways, such as the PI3K/AKT pathway.[4][5] This pathway is frequently overactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[4] Identifying compounds that inhibit this pathway is a key strategy in anticancer drug discovery.
Caption: PI3K/AKT signaling pathway and points of inhibition by benzothiazole derivatives.
Experimental Workflow
Caption: High-throughput screening workflow for anticancer cell viability assay.
Experimental Protocol
Materials:
-
Cancer cell lines (e.g., U87 glioblastoma, HeLa cervix cancer, A549 lung cancer)[4][6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black, clear-bottom assay plates
-
Benzothiazole derivative library (dissolved in DMSO)
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipettes and automated liquid handlers
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cancer cells in a complete culture medium.
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of the benzothiazole derivatives in DMSO in a source plate.
-
Transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates, resulting in the desired final concentrations. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.
-
Incubate the assay plates for 48 to 72 hours.
-
-
Viability Assessment:
-
Prepare a working solution of resazurin (e.g., 44 µM) in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for active compounds.
-
Quantitative Data Summary
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| PB11 | U87 (glioblastoma) | < 0.05 | [4][5] |
| PB11 | HeLa (cervix cancer) | < 0.05 | [4][5] |
| B19 | MDA-MB-468 | Not Specified | [7][8] |
| B7 | A431 | Not Specified | [6] |
| B7 | A549 | Not Specified | [6] |
| B7 | H1299 | Not Specified | [6] |
Note: The IC50 values for B19 and B7 were not explicitly stated in the provided search results, but the compounds were reported to have potent antiproliferative activity.
Application Note 2: Antimicrobial Susceptibility HTS Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against pathogenic bacteria. This protocol is adapted for a 384-well plate format for rapid screening.[1]
Experimental Workflow
Caption: High-throughput screening workflow for antimicrobial MIC determination.[1]
Experimental Protocol
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well clear assay plates
-
Benzothiazole derivative library (dissolved in DMSO)
-
Resazurin solution (optional)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Compound Plate Preparation:
-
In a 384-well source plate, perform a 2-fold serial dilution of the benzothiazole derivatives in DMSO to create a concentration gradient.[1]
-
-
Bacterial Inoculum Preparation:
-
Grow bacteria in CAMHB to the mid-logarithmic phase.
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.[1]
-
-
Assay Plate Inoculation:
-
Transfer the diluted compounds from the source plate to the assay plates.
-
Dispense 50 µL of the bacterial inoculum into each well of the assay plate, resulting in a final bacterial concentration of ~5 x 10^5 CFU/mL.[1]
-
Include positive (e.g., kanamycin) and negative (vehicle) controls.
-
-
Incubation:
-
Seal the plates and incubate for 16-20 hours at 35°C with agitation.[1]
-
-
MIC Determination:
-
Method A (Optical Density): Measure the optical density at 600 nm (OD600). The MIC is the lowest compound concentration that inhibits ≥90% of bacterial growth compared to the vehicle control.[1]
-
Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin (blue) to resorufin (pink).[1]
-
Quantitative Data Summary
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3 | S. aureus | 50-200 | [9] |
| 3 | B. subtilis | 25-200 | [9] |
| 3 | E. coli | 25-100 | [9] |
| 4 | S. aureus | 50-200 | [9] |
| 4 | B. subtilis | 25-200 | [9] |
| 4 | E. coli | 25-100 | [9] |
| 10 | S. aureus | 50-200 | [9] |
| 10 | B. subtilis | 25-200 | [9] |
| 10 | E. coli | 25-100 | [9] |
| 12 | S. aureus | 50-200 | [9] |
| 12 | B. subtilis | 25-200 | [9] |
| 12 | E. coli | 25-100 | [9] |
Application Note 3: STAT3 Signaling Pathway HTS Assay
Objective: To identify benzothiazole derivatives that inhibit the STAT3 signaling pathway, a key regulator of oncogenesis. This protocol describes a luciferase reporter assay to measure the transcriptional activity of STAT3.
Signaling Pathway Context: STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[7][8] Benzothiazole derivatives have been developed as potent STAT3 inhibitors, blocking its phosphorylation and subsequent downstream gene expression.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Methoxybenzothiazole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Methoxybenzothiazole-2-carboxylic acid, a crucial intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield
Low yields in the synthesis of this compound can arise from various factors, from suboptimal reaction conditions to product instability. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Incomplete Reaction or Low Conversion Rate
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (e.g., 4-methoxy-2-aminothiophenol).
-
The isolated product yield is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. For the condensation of 2-aminothiophenols with carboxylic acid derivatives, heating is often required.[1] |
| Inefficient Cyclization | The formation of the benzothiazole ring is a critical step. Ensure that the conditions are favorable for intramolecular cyclization. In some cases, the use of a suitable catalyst or a dehydrating agent like polyphosphoric acid (PPA) can promote this step.[1][2] |
| Poor Quality of Reagents | Use fresh, high-purity starting materials and reagents. Impurities in the starting materials can interfere with the reaction and lead to the formation of side products. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Common solvents for benzothiazole synthesis include ethanol and DMSO. In some modern approaches, solvent-free conditions have been shown to improve yields. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the product and starting materials.
-
NMR or Mass Spectrometry analysis of the crude product shows the presence of unexpected signals.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation of Thiophenol Starting Material | 2-Aminothiophenols are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other side products. It is crucial to handle the starting material under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Decarboxylation of the Product | This compound, like its hydroxy analog, can be unstable and undergo decarboxylation, especially at elevated temperatures or in solution, even at ambient temperatures.[3][4] This leads to the formation of 6-methoxybenzothiazole. Minimize reaction time and avoid excessive heating during workup and purification. |
| Over-oxidation | If an oxidizing agent is used to facilitate the final aromatization step, its amount should be carefully controlled to prevent over-oxidation of the desired product. |
| Formation of Acetal Byproducts | In the presence of alcohol solvents (e.g., methanol) and acidic conditions, the formation of acetal byproducts is possible.[3] If this is observed, consider switching to a non-alcoholic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes include:
-
Condensation of 4-methoxy-2-aminothiophenol with a 2-oxoacid derivative (e.g., oxamic acid or pyruvic acid). This is a direct approach to forming the benzothiazole ring with the carboxylic acid moiety at the 2-position.
-
Synthesis and subsequent hydrolysis of 2-cyano-6-methoxybenzothiazole. The cyano group can be introduced via reactions like the Sandmeyer reaction on 2-amino-6-methoxybenzothiazole and then hydrolyzed to the carboxylic acid.[5]
-
Oxidation of a suitable precursor. For instance, starting from ethyl 6-hydroxybenzothiazole-2-carboxylate, which can be methylated and then hydrolyzed.[3]
Q2: My final product seems to be degrading over time. What could be the cause?
A2: The primary cause of degradation for this compound is likely decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3][4] This is a known issue for benzothiazole-2-carboxylic acids. To minimize degradation, store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, consider converting it to a more stable salt form.
Q3: How can I best purify the crude this compound?
A3: Purification can be challenging due to the compound's potential instability.
-
Recrystallization: This is a common and effective method. A suitable solvent system (e.g., ethanol/water) should be chosen carefully to avoid high temperatures for prolonged periods.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it into a mild aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified carboxylic acid.
-
Column Chromatography: This can be used for further purification if necessary, but care should be taken as prolonged contact with silica gel can sometimes lead to degradation.
Q4: What is the role of an oxidizing agent in some benzothiazole syntheses?
A4: In many benzothiazole syntheses starting from 2-aminothiophenol and an aldehyde or carboxylic acid, the initial cyclization forms a benzothiazoline intermediate. An oxidizing agent (which can be atmospheric oxygen, hydrogen peroxide, or DMSO) is then required to aromatize the benzothiazoline to the final benzothiazole product. Inefficient oxidation can lead to low yields of the desired aromatic compound.
Experimental Protocols
Protocol 1: Synthesis via Condensation (General Procedure)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Reagent Addition: Add the 2-oxoacid derivative (e.g., glyoxylic acid, 1.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction as described in the FAQs.
Protocol 2: Synthesis via Hydrolysis of a Nitrile Precursor
This protocol assumes the availability of 2-cyano-6-methoxybenzothiazole.
-
Reaction Setup: In a round-bottom flask, suspend 2-cyano-6-methoxybenzothiazole (1 equivalent) in a mixture of ethanol and a concentrated acid (e.g., hydrochloric acid or sulfuric acid).
-
Reaction: Heat the mixture to reflux. The hydrolysis can take several hours and should be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. The precipitated product can be collected by filtration.
-
Purification: Wash the solid with water until the filtrate is neutral. The product can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Common synthetic routes to this compound.
References
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for benzothiazole-2-carboxylic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiazole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in benzothiazole-2-carboxylic acid synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Depending on the synthetic route, conditions can range from room temperature to high-temperature reflux.[1] Modern approaches using microwave irradiation have been shown to significantly reduce reaction times and often improve yields.[1][2]
-
Inefficient Cyclization/Oxidation: The final step often involves the cyclization to a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation is incomplete, the reaction can stall. Ensure adequate aeration (if using atmospheric oxygen) or consider using an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid like HCl.[1][3][4]
-
Purity of Starting Materials: Impurities in the 2-aminothiophenol or the carboxylic acid derivative can lead to side reactions and lower yields. 2-aminothiophenol is particularly susceptible to oxidation. Ensure you are using fresh or properly stored reagents.
-
Reaction Work-up and Product Isolation: The product may be lost during the work-up procedure. If the product is precipitating from the reaction mixture, ensure complete precipitation by cooling the solution. If the product is soluble, an extraction procedure will be necessary. Recrystallization from a suitable solvent like ethanol is often required for purification.[1]
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Side reactions are a common issue. The nature of the byproduct depends on the synthetic route:
-
From 2-Aminothiophenol and Oxalic Acid: A common side reaction is the formation of a thioamide intermediate that fails to cyclize properly. Harsh acidic conditions, while often necessary for cyclization, can also lead to degradation of the starting materials or product.[5] The use of milder catalysts like samarium(III) triflate or solvent-free conditions with molecular iodine can sometimes improve selectivity.[5][6]
-
From Oxidation of 2-Methylbenzothiazole: Incomplete oxidation can leave unreacted starting material, while over-oxidation can potentially lead to ring-opening or other degradation products, though this is less commonly reported. Careful control of the oxidant amount and reaction time is key.[7]
-
Disulfide Formation: 2-aminothiophenol can readily oxidize to form bis(2-aminophenyl) disulfide. While some methods can utilize the disulfide directly, it is often an unwanted side product.[8] Using fresh 2-aminothiophenol and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this.
Q3: Which synthetic method is the most efficient or "greenest"?
A3: The efficiency and environmental impact of the synthesis depend heavily on the chosen method.
-
Traditional Methods: Methods using strong acids like Polyphosphoric Acid (PPA) often require high temperatures and long reaction times, which are energy-intensive and can generate significant acidic waste.[5][9] Similarly, oxidation with potassium permanganate can produce manganese dioxide waste.[7]
-
Modern & "Greener" Methods: Recent research has focused on developing more environmentally benign procedures. These include:
-
Microwave-assisted synthesis: This can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[2][4]
-
Catalytic Systems: Using catalysts like samarium(III) triflate in aqueous media or reusable heterogeneous catalysts like MeSO₃H/SiO₂ can reduce the need for harsh reagents.[3][5][6]
-
One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can save time, reduce solvent use, and minimize waste.[8][9][10]
-
Q4: How do I choose the best starting materials for my synthesis?
A4: The most common routes to benzothiazole-2-carboxylic acid start from either 2-aminothiophenol or 2-methylbenzothiazole.
-
2-Aminothiophenol and a C2-Source: This is a very flexible method. For benzothiazole-2-carboxylic acid specifically, oxalic acid is the ideal C2 source. Alternatively, one could use 2-cyanobenzothiazole followed by hydrolysis.[11][12] The condensation of 2-aminothiophenol with a carboxylic acid is one of the most frequently used methods for creating 2-substituted benzothiazoles.[3][13][14]
-
Oxidation of 2-Methylbenzothiazole: This is a good option if 2-methylbenzothiazole is readily available. The reaction involves the oxidation of the methyl group to a carboxylic acid.[7]
Experimental Protocols
Method 1: Condensation of 2-Aminothiophenol with Oxalic Acid
This method represents a direct and common approach to synthesizing the target compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.0 eq), oxalic acid (1.1 eq), and a suitable acid catalyst such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica gel (MeSO₃H/SiO₂).
-
Heating: Heat the reaction mixture to 120-140°C with stirring.[5][15] The optimal temperature and time will depend on the chosen catalyst.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Method 2: Oxidation of 2-Methylbenzothiazole
This protocol uses an available precursor and oxidizes the methyl group.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methylbenzothiazole (1.0 eq) in an appropriate solvent system. One patented method uses a mixture of water and ethanol.[7] Add sodium hydroxide and the chosen oxidant. A common lab-scale oxidant is potassium permanganate (KMnO₄).
-
Reagent Addition: If using KMnO₄, add it portion-wise to the stirred solution while monitoring the temperature. The reaction is exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the characteristic purple color of permanganate disappears.
-
Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the filtrate with an acid (e.g., HCl) to precipitate the benzothiazole-2-carboxylic acid.[7] Collect the product by filtration, wash with water, and dry.
Data Presentation
Table 1: Comparison of Catalysts for Condensation of 2-Aminothiophenol with Carboxylic Acids
| Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 170 - 250 | 1.5 - 10 | 10 - 60 | [5][15] |
| MeSO₃H/SiO₂ | 140 | 2 - 12 | 70 - 92 | [5][6][15] |
| Samarium(III) Triflate | Aqueous Media | Short | 72 - 92 | [5] |
| Triphenyl Phosphite / TBAB | 120 | 0.25 - 1 | >65 | [8][15] |
| Microwave (Solvent-free) | Microwave | 0.33 | 30 - 92 | [2] |
Visualizations
Experimental Workflow: Synthesis via Condensation
Caption: Workflow for benzothiazole-2-carboxylic acid synthesis via condensation.
Troubleshooting Logic: Low Reaction Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. daneshyari.com [daneshyari.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Common side reactions in the synthesis of 2-carboxybenzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 2-carboxybenzothiazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am getting a significant amount of benzothiazole (unsubstituted at the C2 position) as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of benzothiazole as a byproduct is most likely due to the decarboxylation of your desired 2-carboxybenzothiazole product. This is a common side reaction, especially when the reaction is conducted at elevated temperatures or under acidic conditions.[1] The carboxyl group at the 2-position of the benzothiazole ring is susceptible to removal, releasing carbon dioxide.
Troubleshooting Guide for Decarboxylation:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. If using a high-boiling solvent, consider switching to a solvent that allows for effective reaction at a lower temperature. Monitor the reaction progress carefully to avoid prolonged heating after the formation of the product. |
| Acidic Conditions | If your protocol uses strong acidic catalysts, try reducing the catalyst loading or switching to a milder acid. The hydrolysis of precursor nitriles under acidic conditions can also lead to a hydrolysis-decarboxylation sequence.[1] |
| Prolonged Reaction Time | Optimize the reaction time. Once the formation of the 2-carboxybenzothiazole is complete (as determined by TLC or LC-MS), proceed with the work-up promptly to avoid subsequent degradation of the product. |
Question 2: My reaction of 2-aminothiophenol with oxalic acid is yielding an unexpected, high-molecular-weight byproduct. What could this be?
Answer:
When using dicarboxylic acids like oxalic acid to synthesize 2-carboxybenzothiazoles, a common side reaction is the formation of a bis-benzothiazole derivative. In this case, one molecule of oxalic acid reacts with two molecules of 2-aminothiophenol to yield 2,2'-bibenzothiazole.
Troubleshooting Guide for Bis-Benzothiazole Formation:
| Potential Cause | Recommended Solution |
| Stoichiometry of Reactants | Carefully control the stoichiometry. Use a molar excess of the dicarboxylic acid relative to the 2-aminothiophenol to favor the formation of the mono-adduct. |
| Reaction Conditions | Lower reaction temperatures and shorter reaction times may favor the formation of the desired 2-carboxybenzothiazole over the bis-adduct. |
| Method of Addition | Consider adding the 2-aminothiophenol slowly to a solution of the dicarboxylic acid to maintain a high concentration of the acid, which can help minimize the formation of the bis-benzothiazole. |
Question 3: My reaction mixture is turning dark, and I am isolating a disulfide byproduct. How can I avoid this?
Answer:
The starting material, 2-aminothiophenol, is prone to oxidative dimerization, which forms 2,2'-dithiobis(aniline). This is a frequent side reaction, particularly when reactions are exposed to air or in the presence of certain oxidizing agents.
Troubleshooting Guide for Oxidative Dimerization:
| Potential Cause | Recommended Solution |
| Exposure to Air (Oxygen) | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use. |
| Presence of Oxidizing Agents | Ensure that your starting materials and solvents are free from peroxides or other oxidizing impurities. |
| Incompatible Catalysts | Certain metal catalysts can promote the oxidation of thiols. If applicable, screen for alternative catalysts that do not facilitate this side reaction. |
Question 4: I am observing an intermediate that is not the final aromatic benzothiazole. How do I ensure complete conversion?
Answer:
The synthesis of benzothiazoles often proceeds through a benzothiazoline intermediate, which is the initial product of cyclization. This intermediate must be oxidized to form the aromatic benzothiazole ring. Incomplete oxidation will result in the benzothiazoline as a major contaminant.
Troubleshooting Guide for Incomplete Oxidation:
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Ensure an adequate amount of an oxidizing agent is present. Common oxidants for this step include air (oxygen), hydrogen peroxide, or manganese dioxide. The choice and amount of oxidant may need to be optimized for your specific substrate. |
| Non-Optimal Reaction Conditions for Oxidation | The oxidation step can be sensitive to pH and temperature. For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the reaction temperature is appropriate for its activity. |
| Steric Hindrance | If your starting materials have bulky substituents, this can slow down the final aromatization step. In such cases, a stronger oxidant or longer reaction times may be necessary. |
Reaction Pathways and Workflows
Below are diagrams illustrating the main synthetic pathway and common side reactions.
Caption: General synthesis workflow for 2-carboxybenzothiazole.
Caption: Common side reactions in 2-carboxybenzothiazole synthesis.
Experimental Protocols
Synthesis of 2-Carboxybenzothiazole from 2-Aminothiophenol and Oxalic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxalic acid (1.1 equivalents) and a suitable solvent (e.g., ethanol or toluene).
-
Begin stirring and add 2-aminothiophenol (1.0 equivalent) to the mixture.
-
If necessary, add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed and the product is formed, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted oxalic acid and the acidic product into the aqueous layer.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the 2-carboxybenzothiazole product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
References
Navigating the Synthesis of Benzothiazole-2-Carboxylic Acids: A Technical Guide to Preventing Decarboxylation
For researchers, scientists, and professionals in drug development, the synthesis of benzothiazole-2-carboxylic acids presents a significant challenge due to the inherent instability of the carboxyl group at the 2-position, which often leads to unwanted decarboxylation. This technical support center provides troubleshooting guidance and frequently asked questions to mitigate this issue, ensuring higher yields and product purity.
The propensity of benzothiazole-2-carboxylic acids, particularly hydroxyl-substituted analogues, to decarboxylate, even at ambient temperatures in solution, necessitates careful control of reaction conditions.[1] High temperatures and strongly acidic environments, often employed in traditional benzothiazole synthesis, can exacerbate this side reaction. This guide offers insights into preventative measures, alternative synthetic strategies, and methods for stabilizing the target molecule.
Troubleshooting Guide: Minimizing Decarboxylation
Researchers may encounter varying degrees of decarboxylation during the synthesis and workup of benzothiazole-2-carboxylic acids. The following table outlines common issues, potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired carboxylic acid, with the decarboxylated benzothiazole as the major product. | High reaction temperature. | Maintain the reaction temperature as low as possible. For the synthesis of benzothiazole-2-carboxylic acid from 2-methylbenzothiazole, a temperature range of 40-140°C has been reported; aim for the lower end of this range.[2] |
| Use of strong acids like polyphosphoric acid (PPA). | Opt for milder reaction conditions. A one-pot synthesis using triphenyl phosphite and tetrabutylammonium bromide (TBAB) at 120°C has been shown to be effective and avoids harsh acidic conditions.[3] | |
| Product decarboxylates during workup or purification. | Prolonged exposure to acidic or high-temperature conditions during extraction, concentration, or chromatography. | Neutralize the reaction mixture promptly and perform extractions at room temperature or below. Use purification techniques that avoid excessive heat, such as flash chromatography with a carefully chosen solvent system. |
| Instability of the final product in the storage solvent. | Store the purified benzothiazole-2-carboxylic acid as a dry solid at low temperatures. If a solution is necessary, consider converting it to a more stable ester derivative for storage. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the decarboxylation of benzothiazole-2-carboxylic acids?
The decarboxylation is driven by the electronic nature of the benzothiazole ring system. The nitrogen and sulfur heteroatoms influence the electron distribution in the ring, stabilizing the transition state and the resulting carbanion or equivalent species formed upon the loss of carbon dioxide. This inherent instability is a key challenge in the synthesis and handling of these compounds.[1]
Q2: Are there specific reaction conditions that are known to minimize decarboxylation?
Yes. Milder reaction conditions are crucial. This includes using lower reaction temperatures and avoiding strong, non-volatile acids. For instance, syntheses of 2-substituted benzothiazoles have been successfully carried out using a heterogeneous mixture of methanesulfonic acid and silica gel, which can be a more controlled acidic environment.[4] Additionally, conducting the reaction in a neutral or slightly basic medium can help, as the carboxylate salt is often more stable than the free acid. A patented method for preparing benzothiazole-2-carboxylic acid utilizes sodium hydroxide as an auxiliary agent.[2]
Q3: Can I prevent decarboxylation by converting the carboxylic acid to an ester immediately after synthesis?
Yes, this is an excellent strategy. An in-situ esterification can "trap" the carboxylic acid functionality before it has a chance to decarboxylate. This one-pot approach improves overall yield and simplifies purification.
Q4: Are there any catalysts that can promote the synthesis of the benzothiazole ring without causing significant decarboxylation?
Triphenyl phosphite in combination with tetrabutylammonium bromide has been used for the cyclocondensation of 2-aminothiophenol and carboxylic acids under milder conditions (120°C), offering good yields of the desired benzothiazole.[3] This avoids the high temperatures and harsh acidity of traditional methods like using PPA.
Experimental Protocols
Protocol 1: Mild Synthesis of 2-Substituted Benzothiazoles
This protocol is adapted from a method utilizing triphenyl phosphite and tetrabutylammonium bromide for the cyclocondensation reaction.[3]
Materials:
-
2-Aminothiophenol
-
Substituted carboxylic acid
-
Triphenyl phosphite
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
Procedure:
-
In a reaction vessel, combine the substituted carboxylic acid (1 mmol), 2-aminothiophenol (1 mmol), and tetrabutylammonium bromide (TBAB) (1 mmol).
-
Add triphenyl phosphite (1.1 mmol) to the mixture.
-
Heat the reaction mixture to 120°C and stir until the reaction is complete (monitor by TLC).
-
Cool the resulting viscous slurry to room temperature.
-
Add cold methanol to the slurry and stir.
-
Filter the solid product, wash with cold methanol, and dry in vacuo.
Protocol 2: One-Pot Synthesis and In-Situ Esterification
This conceptual protocol is based on the principle of trapping the newly formed carboxylic acid as an ester to prevent decarboxylation.
Materials:
-
2-Aminothiophenol
-
Appropriate precursor for the 2-carboxy group (e.g., a dicarbonyl compound)
-
Mild acid or base catalyst for the cyclization
-
An alcohol (e.g., methanol, ethanol)
-
Esterification agent (e.g., DCC/DMAP or SOCl₂)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Cyclization: In an anhydrous solvent, react 2-aminothiophenol with the chosen precursor under mild conditions to form the benzothiazole-2-carboxylic acid in situ.
-
Esterification: Once the formation of the carboxylic acid is complete (as monitored by a suitable technique like in-process IR or a quick TLC of a quenched aliquot), cool the reaction mixture to 0°C.
-
Add the alcohol and the esterification agent (e.g., a solution of DCC and a catalytic amount of DMAP).
-
Allow the reaction to warm to room temperature and stir until the esterification is complete.
-
Work up the reaction mixture to isolate the stable benzothiazole-2-carboxylate ester.
Visualizing the Workflow
To better understand the process of mitigating decarboxylation, the following diagrams illustrate the key decision points and reaction pathways.
Caption: Synthetic pathway decision-making to minimize decarboxylation.
Caption: Workflow for in-situ esterification to prevent decarboxylation.
References
Technical Support Center: Synthesis of 6-Methoxybenzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the 6-methoxy group during the synthesis of benzothiazole derivatives. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues encountered with the 6-methoxy group during benzothiazole synthesis?
A1: The primary stability issue concerning the 6-methoxy group is its potential cleavage under certain reaction conditions. This can occur via two main pathways:
-
Acid-catalyzed hydrolysis: Strong acidic conditions, sometimes employed in benzothiazole ring formation, can lead to the cleavage of the methyl-oxygen bond, converting the methoxy group into a hydroxyl group.[1][2]
-
Ether cleavage: Certain reagents and reaction conditions can promote the cleavage of the aryl-oxygen bond, also resulting in the formation of a 6-hydroxybenzothiazole derivative.[3][4]
Q2: Which synthetic routes are more prone to causing the degradation of the 6-methoxy group?
A2: Synthetic methods that utilize strong acids or high temperatures are more likely to affect the stability of the 6-methoxy group. For instance, classical condensation reactions involving 2-aminothiophenols and carboxylic acids or aldehydes might employ acidic catalysts or require high temperatures, increasing the risk of demethylation.[2] The Jacobson cyclization, which involves the use of potassium ferricyanide, is generally considered an effective strategy, but the reaction conditions must be carefully controlled.[5]
Q3: Are there any recommended methods to synthesize 6-methoxybenzothiazoles while preserving the methoxy group?
A3: Yes, several methods have been successfully used to synthesize 6-methoxy substituted benzothiazoles.[5][6][7][8][9] One common approach involves the reaction of a p-substituted aniline (like 3-chloro-4-methoxy-aniline) with potassium thiocyanate in the presence of bromine and glacial acetic acid.[9] Another method is the condensation of 2-amino-6-methoxybenzothiazole with various reagents to build upon the existing benzothiazole core. Microwave-assisted synthesis has also been reported as a rapid and high-yield method for the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, which may offer better control over side reactions.[10]
Q4: Can a protecting group strategy be employed to safeguard the 6-methoxy group?
A4: While the search results do not explicitly detail protecting group strategies for the 6-methoxy group in benzothiazole synthesis, the use of protecting groups is a standard practice in organic synthesis to prevent unwanted reactions of sensitive functional groups. If cleavage of the methoxy group is a significant issue, one could consider converting it to a more robust group that can be later reverted to a methoxy group. However, a more common strategy is to synthesize the 6-hydroxybenzothiazole and then methylate the hydroxyl group in a later step.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired 6-methoxybenzothiazole and formation of a 6-hydroxybenzothiazole byproduct. | Acid-catalyzed cleavage of the methoxy group. | - Reduce the concentration or use a milder acidic catalyst. - Decrease the reaction temperature and/or time. - Consider alternative synthetic routes that do not require strong acidic conditions.[5] - If feasible, methylate the resulting 6-hydroxybenzothiazole in a subsequent step.[6] |
| Complete or significant conversion of the 6-methoxy starting material to the 6-hydroxy derivative. | Harsh reaction conditions (e.g., high temperature, strong acid). | - Re-evaluate the entire synthetic protocol. Explore milder, more selective methods such as those employing microwave irradiation.[10] - If starting from a precursor, consider introducing the methoxy group at a later stage in the synthesis. |
| Formation of unexpected byproducts alongside the desired 6-methoxybenzothiazole. | Side reactions involving the methoxy group or other functional groups. | - Carefully analyze the byproducts to understand the side reactions. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. - Purify the starting materials to remove any impurities that might be catalyzing side reactions. |
Experimental Protocols
Synthesis of 2-Amino-6-methoxybenzothiazole
This method involves the cyclization of 3-chloro-4-methoxy-aniline.
-
Reactants: 3-chloro-4-methoxy-aniline, potassium thiocyanate, bromine, glacial acetic acid, ammonia.
-
Procedure: 3-chloro-4-methoxy-aniline is reacted with potassium thiocyanate under controlled temperature in the presence of bromine in glacial acetic acid. The reaction mixture is then treated with ammonia to yield 2-amino-6-methoxybenzothiazole.[9]
Synthesis of 2-Aryl-6-methoxybenzothiazoles via Condensation
This protocol describes the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole.
-
Reactants: 2-aminothiophenol, 4-methoxybenzaldehyde, silica gel.
-
Procedure: A mixture of 2-aminothiophenol and 4-methoxybenzaldehyde is irradiated under microwave conditions in the presence of silica gel. The reaction is carried out solvent-free. The optimal molar ratio of aldehyde to o-aminothiophenol is 1:2, with an irradiation time of 6 minutes at 300 W.[10]
Visualized Workflows and Pathways
Caption: General synthetic pathways to 6-methoxybenzothiazoles and a key stability issue.
Caption: Troubleshooting decision tree for low yield in 6-methoxybenzothiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Benzothiazole Carboxylic Acids
Welcome to the technical support center for the purification of substituted benzothiazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude substituted benzothiazole carboxylic acids?
A1: Common impurities include unreacted starting materials (e.g., substituted 2-aminothiophenols and carboxylic acids), by-products from side reactions, and residual solvents or reagents.[1][2] Side reactions can lead to impurities such as benzothiazoline intermediates from incomplete cyclization or polymeric side products from the oxidation of starting materials.[3]
Q2: My crude product is highly colored (dark brown or black). What is the likely cause and how can I decolorize it?
A2: Dark coloration often indicates the presence of oxidized impurities or polymeric by-products, which can form during the synthesis.[3] A common and effective method for decolorization is to treat a hot solution of your crude product with activated charcoal during recrystallization. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration.[3]
Q3: What are the recommended general approaches for purifying substituted benzothiazole carboxylic acids?
A3: The most common purification techniques are recrystallization and silica gel column chromatography.[3] For acidic or basic compounds, an initial acid-base extraction can be a useful preliminary purification step to separate the product from neutral impurities.[3] The choice of method depends on the nature of the impurities and the physical properties of the target compound.
Q4: What are suitable solvents for the recrystallization of benzothiazole carboxylic acids?
A4: Ethanol is a frequently used solvent for the recrystallization of benzothiazole derivatives.[3][4] The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble. A solvent screen is often necessary to identify the optimal solvent or solvent system (e.g., ethanol/water mixture).
Q5: My purified product yield is very low. What are the potential reasons?
A5: Low yield can result from several factors, including incomplete reactions, the formation of significant side products, or losses during the purification process itself.[3] Using too much solvent during recrystallization can lead to a significant amount of product remaining in the mother liquor.[5] It is also crucial to optimize the reaction conditions (temperature, time, catalysts) to maximize the formation of the desired product and minimize by-products.[3]
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The melting point of the solid is lower than the temperature of the solution. This can be exacerbated by impurities lowering the melting point.[5] | 1. Re-heat the solution and add a small amount of additional "soluble solvent" to keep the compound dissolved at a lower temperature.[5]2. Try a different solvent with a lower boiling point.[6]3. Slow down the cooling process to allow more time for crystal nucleation. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added), or the compound is very soluble even at low temperatures. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[5]2. Add a seed crystal of the pure compound if available.3. Evaporate some of the solvent to increase the concentration and then cool again.[5] |
| Product is still colored after recrystallization. | The colored impurity has similar solubility properties to the product. Activated charcoal was not used or was insufficient. | 1. Repeat the recrystallization, adding a small amount (1-2% by weight) of activated charcoal to the hot solution.[3]2. Boil the solution with charcoal for a few minutes before performing a hot filtration.[3] |
| Low recovery of pure product. | Too much solvent was used, leading to product loss in the mother liquor. The crude material was highly impure. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.2. Cool the filtrate in an ice bath to maximize precipitation.3. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (overlapping peaks). | The chosen solvent system (eluent) has incorrect polarity. The column was not packed properly or was overloaded with the sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.5 for your product.2. A common solvent system for benzothiazole derivatives is a mixture of ethyl acetate and hexane.[7]3. Ensure the column is packed uniformly and do not load too much crude material. |
| Product does not elute from the column. | The eluent is not polar enough to move the compound through the silica gel. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.2. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[8][9] |
| Compound streaks on the column. | The compound may be too acidic or basic for the silica gel. The sample may not be fully soluble in the eluent. | 1. For acidic compounds like carboxylic acids, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve peak shape.2. For basic compounds, adding a small amount of triethylamine (e.g., 1%) can help.[8] |
Data Presentation
Table 1: Purification Efficiency of Substituted Benzothiazole Carboxylic Acids
| Compound | Purification Method | Crude Yield (%) | Purified Yield (%) | Purity before Purification | Purity after Purification (HPLC) | Reference |
| Benzothiazole-2-carboxylic acid | Oxidation & Acidification | 13.31 | - | Not specified | >95% (by HPLC) | [10] |
| 2-(4-nitrophenyl)-BT-6-carboxylic acid | Cyclization & Precipitation | 83 | - | Not specified | Not specified | [11] |
| (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl) scaffolds | Column Chromatography | - | 66–79 | Not specified | >99.36% (by HPLC) | [12] |
| 2-substituted benzothiazoles | Recrystallization (Ethanol) | - | 61-97 | Not specified | Not specified | [13] |
Note: Data is compiled from various sources and may not represent directly comparable experiments. The yield of crude material can vary significantly based on the synthetic route.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for purifying solid substituted benzothiazole carboxylic acids.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the target compound has high solubility when hot and low solubility when cold. Ethanol or ethanol/water mixtures are common starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Heat the mixture back to boiling for 5-10 minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[3]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[3]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating compounds that are difficult to purify by recrystallization.
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. A mixture of ethyl acetate and hexane is a common choice.[7] Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[14] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Visualizations
Caption: General workflow for the purification and analysis of substituted benzothiazole carboxylic acids.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]
- 11. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review [mdpi.com]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
Byproduct formation in the synthesis of benzothiazoles from p-anisidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles, specifically focusing on the route starting from p-anisidine to produce 2-amino-6-methoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing a benzothiazole derivative from p-anisidine?
A1: The most direct method is the conversion of p-anisidine to 2-amino-6-methoxybenzothiazole. This is typically achieved through a one-pot reaction involving electrophilic thiocyanation of the aromatic ring followed by intramolecular cyclization. The common reagents for this transformation are potassium thiocyanate (KSCN) and bromine (Br₂) in a solvent like acetic acid.
Q2: What are the most common side reactions or byproducts I should be aware of?
A2: While this synthesis can be efficient, several side reactions can lead to the formation of byproducts. These may include:
-
Oxidation of p-anisidine: The starting material, p-anisidine, can be susceptible to oxidation, especially under the reaction conditions involving bromine. This can lead to the formation of colored impurities and polymeric materials.
-
Ring Bromination: As an activated aromatic compound, p-anisidine can undergo electrophilic substitution with bromine at positions ortho to the amino group. This can result in brominated p-anisidine or brominated benzothiazole byproducts.
-
Formation of Arylthiourea Intermediate: An intermediate in this reaction is the corresponding arylthiourea. Incomplete cyclization could lead to the presence of this intermediate in the crude product.
-
Polymeric materials: Under harsh conditions, polymerization of the starting material or intermediates can occur, leading to intractable tars.
Q3: My reaction mixture has turned very dark, and I am getting a low yield of the desired product. What could be the cause?
A3: A very dark reaction mixture, often brown or black, is a common issue and typically points towards oxidation and/or polymerization of the p-anisidine starting material. High temperatures and prolonged reaction times can exacerbate this issue. It is also possible that the stoichiometry of the reactants is not optimal, leading to side reactions.
Q4: How can I purify the final 2-amino-6-methoxybenzothiazole product?
A4: Purification of 2-amino-6-methoxybenzothiazole can be achieved through recrystallization. A common method involves dissolving the crude product in a hot mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol to form the hydrochloride salt. The salt is then dissolved in water, and the free base is precipitated by adding a base like sodium carbonate. An alternative method is direct recrystallization from a suitable organic solvent such as benzene or an ethanol/water mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or poor quality reagents.2. Incorrect reaction temperature.3. Insufficient reaction time. | 1. Use fresh, high-purity p-anisidine, potassium thiocyanate, and bromine.2. Ensure the reaction temperature is maintained as specified in the protocol. For the addition of bromine, lower temperatures (e.g., 0-10 °C) are often recommended to control the reaction rate.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Dark-Colored Reaction Mixture and/or Tarry Byproducts | 1. Oxidation of p-anisidine.2. Polymerization of starting material or intermediates.3. Reaction temperature is too high. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Add the bromine solution dropwise and slowly to control the exothermic nature of the reaction and prevent localized heating.3. Maintain the recommended reaction temperature and avoid overheating. |
| Presence of Multiple Spots on TLC of Crude Product | 1. Formation of byproducts such as brominated species.2. Incomplete reaction, with starting material or intermediates remaining. | 1. Optimize the stoichiometry of bromine. An excess of bromine can lead to increased bromination of the aromatic ring.2. Ensure the reaction goes to completion by monitoring with TLC.3. Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Isolating the Product | 1. Product is soluble in the reaction mixture/filtrate.2. Formation of an emulsion during workup. | 1. After pouring the reaction mixture into water, ensure the pH is adjusted correctly to precipitate the free base. Cooling the solution on ice can aid precipitation.2. If an emulsion forms during extraction, adding a saturated brine solution can help to break it. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine.
| Parameter | Value | Notes |
| Starting Material | p-Anisidine | - |
| Reagents | Potassium thiocyanate, Bromine, Acetic acid | - |
| **Molar Ratio (p-anisidine:KSCN:Br₂) ** | 1 : 4 : 1 | A significant excess of potassium thiocyanate is often used. |
| Typical Yield | ~87% | Yields can vary based on reaction scale and purification method. |
| Purity of Commercial Product | ≥98% | Commercially available 2-amino-6-methoxybenzothiazole. |
Experimental Protocols
Synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine
This protocol is adapted from established literature procedures.
Materials:
-
p-Anisidine
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
96% Acetic acid
-
Concentrated Hydrochloric acid (HCl)
-
95% Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Benzene (optional, for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 ml of 96% acetic acid with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (0.2 mole) in 120 ml of 96% acetic acid dropwise to the stirred mixture, maintaining a low temperature.
-
After the addition is complete, continue stirring at room temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture into a large volume of water.
-
Filter the precipitate and wash with water.
Purification (Hydrochloride Salt Method):
-
Dissolve the crude solid in a hot mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol.
-
Allow the solution to cool, which will cause the hydrochloride salt of the product to crystallize.
-
Collect the crystals by filtration.
-
Dissolve the hydrochloride salt in water.
-
Precipitate the free base by adding a solution of sodium carbonate until the solution is alkaline.
-
Filter the purified 2-amino-6-methoxybenzothiazole, wash with water, and dry. The recovery is nearly quantitative.
Purification (Direct Recrystallization):
-
Alternatively, the crude product can be purified by recrystallization from benzene or a suitable ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of 2-amino-6-methoxybenzothiazole.
Caption: Reaction pathways in the synthesis of 2-amino-6-methoxybenzothiazole.
Technical Support Center: Optimizing Coupling Reactions for 2-Carboxybenzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 2-carboxybenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is most suitable for my 2-carboxybenzothiazole derivative?
A1: The choice of coupling reaction—primarily Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling a (hetero)aryl boronic acid or ester with your halo-benzothiazole. It is known for its high functional group tolerance.
-
Sonogashira Coupling: Used to form C-C bonds between a terminal alkyne and a halo-benzothiazole. This reaction is fundamental for creating extended π-conjugated systems.[1]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling an amine with a halo-benzothiazole.[2][3]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in coupling reactions involving benzothiazole derivatives can stem from several factors:
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh or properly stored catalyst and consider using more robust pre-catalysts.[4]
-
Inappropriate Ligand: The choice of phosphine ligand is critical and substrate-dependent. For electron-deficient systems like benzothiazoles, electron-rich and sterically bulky ligands are often beneficial.[4]
-
Poor Solubility: The benzothiazole starting material or intermediates may have poor solubility in the chosen solvent, impeding the reaction rate. Consider solvent systems like DMF, dioxane, or THF/water mixtures.[1]
-
Side Reactions: Unwanted side reactions, such as dehalogenation, homocoupling of the coupling partner, or degradation of the starting material, can consume reactants and lower the yield.
-
Insufficient Inert Atmosphere: Many coupling reactions are sensitive to oxygen, which can deactivate the catalyst and promote side reactions like the Glaser-Hay homocoupling of alkynes in Sonogashira reactions.[4]
Q3: I am observing significant side products. What are the likely culprits with a 2-carboxybenzothiazole substrate?
A3: The 2-carboxy group introduces specific potential side reactions:
-
Decarboxylation: Heating the 2-carboxybenzothiazole, particularly under harsh basic or acidic conditions, can lead to the loss of CO2. This is a common issue with carboxylic acids positioned on heteroaromatic rings.
-
Ester Hydrolysis: If you are using a methyl or ethyl ester of the carboxylic acid, the basic conditions (e.g., K₂CO₃, Cs₂CO₃) and aqueous co-solvents common in Suzuki couplings can cause hydrolysis back to the carboxylate salt. This changes the solubility and may complicate purification.
-
Homocoupling: Especially in Sonogashira reactions, the terminal alkyne can couple with itself (Glaser coupling), a reaction promoted by oxygen and copper(I) co-catalysts.[4] In Suzuki reactions, the boronic acid can also undergo homocoupling.
Q4: How do I choose the optimal catalyst and ligand for my specific benzothiazole derivative?
A4: Catalyst and ligand selection is often empirical, but general guidelines exist. For Suzuki and Buchwald-Hartwig reactions, palladium pre-catalysts complexed with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective. For Sonogashira reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, often with a CuI co-catalyst.[4] For challenging substrates, screening a small panel of catalysts and ligands is the most effective approach.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki coupling with a 2-chloro-6-carboxybenzothiazole and an arylboronic acid, but I only recover starting materials. What should I try?
A:
-
Check Halide Reactivity: The reactivity of the halogen is critical. The general trend is I > Br > OTf > Cl.[5] A 2-chlorobenzothiazole is relatively unreactive and may require more forcing conditions. If possible, starting with the 2-bromo or 2-iodo analogue will significantly facilitate the reaction.
-
Optimize the Catalyst System: For unreactive aryl chlorides, a highly active catalyst is necessary. Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.
-
Select a Stronger Base: While Na₂CO₃ or K₂CO₃ are common, a stronger base like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive chlorides.
-
Increase the Temperature: Sluggish reactions often benefit from higher temperatures. Consider moving from 80 °C to 100-120 °C in a high-boiling solvent like dioxane or DMF.
-
Ensure Anhydrous and Degassed Conditions: Water content can affect the reaction, and oxygen can deactivate the catalyst. Ensure solvents are anhydrous and the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.
Problem 2: Competing Decarboxylation Side Reaction
Q: My coupling reaction works, but I isolate a significant amount of the decarboxylated product. How can I prevent this?
A:
-
Lower the Reaction Temperature: Decarboxylation is often thermally driven. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use Milder Base: Strong bases can promote decarboxylation. If using a strong base like K₃PO₄, consider switching to a milder one like K₂CO₃ or even an organic base like triethylamine, if compatible with the reaction.
-
Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Esters are generally more stable under typical coupling conditions. The ester can be hydrolyzed back to the carboxylic acid in a separate step after the coupling is complete.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to heat.
Problem 3: Purification Challenges
Q: My reaction mixture is complex, and the desired product is difficult to separate from byproducts and the catalyst. What are some effective purification strategies?
A:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential. If you used a boronic acid, washing with a base can help remove unreacted boronic acid and its byproducts. If your product is the carboxylic acid, an acid-base extraction can be very effective. Acidify the aqueous layer to precipitate your product, or extract it into an organic solvent.
-
Filtration through Silica/Celite: To remove palladium residues, which can cause streaking on a column, first pass the crude mixture through a short plug of silica gel or Celite, eluting with your column solvent.
-
Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution is often necessary. If your product is a carboxylic acid, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking.
-
Recrystallization: If a solid, recrystallization can be a highly effective final purification step to obtain a high-purity product.
Quantitative Data
The following tables summarize representative quantitative data for coupling reactions on benzothiazole systems. Note: Data for reactions directly on 2-carboxybenzothiazole derivatives is limited in the literature; these examples on structurally related compounds serve as a strong starting point for optimization.
Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids [6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 65 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 70 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 62 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 95 | 31 | 80 |
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides [1][4]
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 |
| Aryl Bromide | Terminal Alkyne | Pd(acac)₂ (0.01) | CuI (0.05) | K₃PO₄ | DMSO | 125 |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | RT-80 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination [2][7]
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu | Toluene | 80-100 |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100-120 |
| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | Toluene | 70 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Bromo-benzothiazole Carboxylate
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-benzothiazole carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 95 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Sonogashira Coupling[1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halo-benzothiazole carboxylate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF). Then, add the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[1] Monitor the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove the copper catalyst and amine salts, followed by a water and brine wash.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) to a dry Schlenk flask.
-
Reagent Addition: Add the 2-halo-benzothiazole carboxylate (1.0 eq) and the amine (1.2 eq). Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for optimizing coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Methoxybenzothiazole-2-carboxylic acid in different solvents
Technical Support Center: 6-Methoxybenzothiazole-2-carboxylic acid
This technical support guide provides essential information regarding the stability of this compound. Due to the limited availability of specific stability data in published literature, this document focuses on providing a comprehensive framework for researchers to establish the stability of this compound in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic compound belonging to the benzothiazole class.[1][2] Benzothiazole derivatives are significant in medicinal chemistry and are investigated for a wide range of biological activities.[3] This specific molecule may be used as an intermediate in the synthesis of more complex bioactive molecules.[1]
Q2: Is there published data on the stability of this compound in common laboratory solvents?
A2: Specific, quantitative stability data for this compound across a range of solvents and conditions is not extensively available in the public domain. However, it is known that benzothiazole-2-carboxylic acid derivatives can be unstable and prone to decarboxylation (loss of CO2), especially in solution.[1][4] For instance, the related compound 6-hydroxybenzothiazole-2-carboxylic acid is known to slowly decarboxylate in solution at room temperature.[4] Therefore, it is crucial for researchers to determine its stability under their specific experimental conditions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the most probable degradation pathway is decarboxylation, where the carboxylic acid group at the 2-position is lost, yielding 6-methoxybenzothiazole.[4] Other potential degradation mechanisms could include hydrolysis of the methoxy group under strong acidic or basic conditions, or oxidation, particularly if exposed to oxidative agents, heat, or light.
Q4: What general precautions should I take when working with this compound?
A4: To minimize potential degradation, it is advisable to:
-
Store the solid compound in a cool, dark, and dry place.
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, keep them at low temperatures (e.g., 2-8°C) and protected from light.[5]
-
Be mindful of the solution's pH, as highly acidic or basic conditions can accelerate degradation.[6]
-
Use high-purity solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Compound Degradation: The compound may be degrading in the solvent on the autosampler or benchtop. | 1. Prepare samples immediately before analysis. 2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 3. Perform a time-course study on a single sample, injecting it at regular intervals (e.g., every hour) to assess short-term stability. |
| Appearance of a new, unexpected peak in chromatograms over time. | Formation of a Degradation Product: This is likely the decarboxylated product, 6-methoxybenzothiazole. | 1. Use a stability-indicating analytical method (like HPLC-MS) to identify the mass of the new peak and confirm its identity.[7][8] 2. If confirmed, this indicates the need for stricter handling and storage conditions as outlined above. |
| Precipitation of the compound in aqueous buffers. | Poor Solubility or pH-Dependent Solubility: The compound's solubility may be limited in certain aqueous media or at a specific pH. The protonated or deprotonated form might be less soluble. | 1. Measure the pH of the solution. Benzothiazole derivatives can sometimes be more soluble in slightly acidic conditions.[9] 2. Consider using a co-solvent like DMSO or methanol, but ensure it is compatible with your experimental system.[7] 3. Filter the solution before use to remove any undissolved material. |
| Loss of compound potency or activity in biological assays. | Degradation to an Inactive Form: The parent compound may be degrading to a form that is not active in your assay. | 1. Confirm the concentration and purity of your stock solution using an analytical technique like HPLC before each experiment.[10] 2. Run a stability test in your specific assay media to understand how long the compound remains stable under those conditions. |
Experimental Protocol: Assessing Compound Stability
This protocol provides a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of this compound remaining over time when stored in a specific solvent under defined conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO, Water)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in the chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).[10]
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial.
-
Inject the sample onto the HPLC system and record the chromatogram. The peak area of the main compound at this point is considered 100% or the initial value.
-
-
Incubation:
-
Store the remaining working solution under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stored working solution.
-
Inject the sample onto the HPLC system and record the chromatogram under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics.
-
Example Data Summary Table
The following table illustrates how to present the data generated from the protocol above. Note: This is hypothetical data for illustrative purposes only.
| Solvent | Temperature (°C) | Time (hours) | % Remaining (Mean ± SD, n=3) | Appearance of Degradation Products? |
| Acetonitrile | 25 | 0 | 100 ± 0.5 | No |
| 24 | 98.2 ± 0.8 | Minor peak observed | ||
| 48 | 95.1 ± 1.1 | Yes | ||
| DMSO | 25 | 0 | 100 ± 0.4 | No |
| 24 | 99.5 ± 0.6 | No | ||
| 48 | 98.9 ± 0.7 | No | ||
| PBS (pH 7.4) | 37 | 0 | 100 ± 0.7 | No |
| 8 | 85.3 ± 2.5 | Yes | ||
| 24 | 60.1 ± 3.1 | Yes, significant |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for conducting a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. enamine.net [enamine.net]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 6-Methoxybenzothiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the experimental study of 6-Methoxybenzothiazole-2-carboxylic acid's degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the chemistry of related benzothiazole derivatives, the primary degradation pathways for this compound are expected to be decarboxylation, hydrolysis, and oxidation. Under photolytic conditions, further transformations may occur. It has been noted that many benzothiazole-2-carboxylic acids are inherently unstable and can undergo slow decarboxylation even at ambient temperatures.[1][2]
Q2: What is the most common degradation product observed?
A2: The most anticipated degradation product is 6-methoxybenzothiazole, formed via decarboxylation where the carboxylic acid group at the 2-position is removed with the release of carbon dioxide.[1] This is a common instability for this class of compounds.[2]
Q3: How should this compound be stored to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Given its susceptibility to decarboxylation, which can be accelerated by temperature, refrigeration is recommended for long-term storage. For solutions, it is advisable to use them fresh or store them at low temperatures for a short period.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for separating and quantifying this compound and its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Gas Chromatography (GC) may also be applicable after derivatization.[3]
Troubleshooting Guides
Issue 1: An unexpected peak is consistently observed in my HPLC chromatogram, even in freshly prepared solutions.
-
Possible Cause: This peak is likely 6-methoxybenzothiazole, the decarboxylated product. Benzothiazole-2-carboxylic acids are known to be unstable and can decarboxylate in solution, even at room temperature.[1][2]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use a reference standard of 6-methoxybenzothiazole to confirm the identity of the peak by comparing retention times. Alternatively, LC-MS can be used to confirm the mass of the compound in the unexpected peak.
-
Minimize Degradation During Sample Preparation: Prepare solutions at a lower temperature (e.g., in an ice bath) and use them immediately.
-
Adjust Mobile Phase pH: The stability of the carboxylic acid may be pH-dependent. Experiment with different mobile phase pH values to find conditions that minimize decarboxylation during the HPLC run.
-
Issue 2: Significant degradation of the parent compound is observed under acidic hydrolysis conditions.
-
Possible Cause: In addition to decarboxylation, the methoxy group may be susceptible to hydrolysis under acidic conditions, leading to the formation of 6-hydroxybenzothiazole-2-carboxylic acid.
-
Troubleshooting Steps:
-
Analyze for Multiple Products: Develop an HPLC method that can separate the parent compound, the decarboxylated product, and the potential hydrolyzed product.
-
Use LC-MS for Identification: Employ LC-MS to identify the mass of the degradation products to confirm if hydrolysis of the methoxy group is occurring.
-
Kinetic Studies: Perform time-course studies to monitor the formation of different degradation products and understand the reaction kinetics.
-
Issue 3: Multiple degradation products are observed under oxidative stress conditions (e.g., H₂O₂).
-
Possible Cause: Oxidative conditions can lead to multiple degradation pathways, including the formation of N-oxides, sulfoxides, or even cleavage of the benzothiazole ring. The side chains of molecules are often susceptible to oxidation.[4]
-
Troubleshooting Steps:
-
Systematic Identification: Use LC-MS/MS to fragment the degradation products and gain structural information.
-
Vary Oxidant Concentration: Conduct experiments with different concentrations of the oxidizing agent to control the extent of degradation and better isolate primary, secondary, and tertiary degradation products.
-
Literature Review: Consult literature on the oxidation of benzothiazole and related heterocyclic systems for insights into potential degradation products.[5]
-
Data Presentation
Forced degradation studies are essential for understanding the stability of a molecule.[6] The following tables present illustrative quantitative data from a typical forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 M NaOH (60°C, 24h) | 8.5% | 1 |
| 10% H₂O₂ (RT, 24h) | 25.8% | 3 |
| Thermal (80°C, 48h) | 12.1% | 1 |
| Photolytic (ICH Q1B) | 18.9% | 2 |
Table 2: Chromatographic Data of Potential Degradation Products
| Compound | Retention Time (min) | Proposed Structure |
| This compound | 5.2 | Parent Compound |
| Degradant 1 (DP1) | 7.8 | 6-methoxybenzothiazole (Decarboxylated) |
| Degradant 2 (DP2) | 4.1 | 6-hydroxybenzothiazole-2-carboxylic acid (Hydrolyzed) |
| Degradant 3 (DP3) | 6.5 | 6-methoxybenzothiazole N-oxide |
| Degradant 4 (DP4) | 7.1 | This compound sulfoxide |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Protocol 2: HPLC-UV Analytical Method
This protocol provides a general HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Enhancing the Solubility of 6-Methoxybenzothiazole-2-carboxylic Acid for Biological Assays
Welcome to the technical support center for 6-Methoxybenzothiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during biological assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your experiments.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound in aqueous buffers commonly used for biological assays. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Problem: Compound precipitates out of solution upon addition to aqueous assay buffer.
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Analysis of 6-Methoxybenzothiazole-2-carboxylic acid and 6-hydroxybenzothiazole-2-carboxylic acid in Drug Discovery
In the landscape of medicinal chemistry, benzothiazole scaffolds are of significant interest due to their wide range of pharmacological activities. This guide provides a comparative overview of two key benzothiazole derivatives: 6-Methoxybenzothiazole-2-carboxylic acid and 6-hydroxybenzothiazole-2-carboxylic acid. While direct comparative studies are limited, an analysis of their derivatives' biological activities offers valuable insights for researchers, scientists, and drug development professionals.
Overview of Biological Activities
Derivatives of both this compound and 6-hydroxybenzothiazole-2-carboxylic acid have demonstrated promising anticancer and antimicrobial properties.[1][2][3] The nature of the substituent at the 6-position—methoxy versus hydroxyl—plays a crucial role in modulating the biological effects of these compounds.
6-Hydroxybenzothiazole-2-carboxylic acid derivatives have been notably explored for their anticancer and enzyme inhibitory activities. The hydroxyl group at the 6-position is often associated with enhanced biological potency.[1] This compound is a known inhibitor of firefly luciferase and its derivatives are being investigated as potential monoamine oxidase B (MAO-B) inhibitors for neuroprotection.[1][4]
This compound and its derivatives have also been the subject of extensive research, particularly in the context of anticancer agent development.[5][6][7] The methoxy group can influence the molecule's lipophilicity and electronic properties, which in turn affects its interaction with biological targets.
Quantitative Data on Derivatives
The following tables summarize the reported anticancer activities of various derivatives of both compounds against different cancer cell lines.
Table 1: Anticancer Activity of 6-Hydroxybenzothiazole-2-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast Cancer) | 0.0012 | [2] |
| SW620 (Colon Adenocarcinoma) | 0.0043 | [2] | |
| A549 (Lung Carcinoma) | 0.044 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 0.048 | [2] | |
| Sulphonamide based acetamide benzothiazole | MCF-7 (Breast Cancer) | 34.5 | [2] |
| HeLa (Cervical Cancer) | 44.15 | [2] | |
| MG63 (Osteosarcoma) | 36.1 | [2] |
Table 2: Anticancer Activity of 6-Methoxybenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon Carcinoma) | 0.024 | [2] |
| H460 (Large Cell Lung Cancer) | 0.29 | [2] | |
| A549 (Lung Carcinoma) | 0.84 | [2] | |
| MDA-MB-231 (Breast Cancer) | 0.88 | [2] | |
| Substituted phenylamino based methoxybenzothiazole | HeLa (Cervical Cancer) | 0.5 ± 0.02 | [5] |
| Substituted phenylamino based methoxy methylbenzothiazole | HeLa (Cervical Cancer) | 0.6 ± 0.29 | [5] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates.[1] A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.[1] This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent like DMSO to create a stock solution.[1] A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium.[1]
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension.[1] The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]
-
Determination of MIC: The MIC is identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Signaling Pathway and Experimental Workflow
The anticancer activity of many benzothiazole derivatives is attributed to the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell proliferation and survival.
Caption: Simplified signaling pathway of kinase inhibition by a benzothiazole derivative.
Caption: Experimental workflow for the MTT assay to determine cytotoxic activity.
Conclusion
Both this compound and 6-hydroxybenzothiazole-2-carboxylic acid serve as valuable scaffolds for the development of novel therapeutic agents. While the available data is primarily on their derivatives, it is evident that substitutions at the 6-position significantly influence their biological activity. Derivatives of the 6-hydroxy compound have shown potent activity as enzyme inhibitors, while derivatives of the 6-methoxy compound have demonstrated broad-spectrum anticancer effects. Further head-to-head comparative studies of the parent compounds are warranted to fully elucidate their therapeutic potential and guide future drug design efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
Comparative Guide to the Structure-Activity Relationship of 6-Substituted Benzothiazole Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted benzothiazole derivatives, with a focus on benzothiazole-2-carboxylic acids and related analogues. The information is compiled for researchers, scientists, and drug development professionals to facilitate further investigation and drug design.
Comparative Analysis of Biological Activities
The substitution pattern at the 6-position of the benzothiazole ring significantly influences the biological activity of the resulting compounds. This section presents quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various 6-substituted benzothiazole derivatives.
Anticancer Activity
A study on 6-substituted-2-(2-hydroxyphenyl)benzothiazoles revealed that the nature of the substituent at the C-6 position is crucial for antiproliferative activity. The introduction of substituents into the benzene ring of the benzothiazole nucleus is essential for this activity.[1]
Table 1: Antiproliferative Activity (IC₅₀ in µM) of 6-Substituted 2-(2-Hydroxyphenyl)benzothiazoles
| Compound | 6-Substituent | HeLa | MCF-7 | HCT116 |
| 5b | -Cl | 0.98 | 1.3 | 2.5 |
| 5c | -CH₃ | 0.89 | 1.1 | 1.9 |
| 5f | -NH₃⁺Cl⁻ | 0.23 | 0.45 | 0.76 |
Data sourced from Reference[1].
Antimicrobial Activity
The antimicrobial potency of 2-aminobenzothiazoles is also heavily influenced by the substitution at the 6-position. A series of N,N-disubstituted 2-aminobenzothiazoles were evaluated for their activity against Staphylococcus aureus.
Table 2: Antimicrobial Activity (MIC in µM) of 6-Substituted 2-Aminobenzothiazoles against S. aureus
| Compound | 6-Substituent | MIC (µM) |
| 1 | -Cl | 2.9 |
| 5 | -Cl (at 5-pos) | 2.9 |
| 7 | -F | 17.4 |
Data sourced from Reference[2]. The study highlights that moving the chloro group from the 6- to the 5-position did not affect activity, while replacement with fluorine decreased the potency by approximately 6-fold.[2]
Enzyme Inhibition
Derivatives of 2-methylbenzothiazole have been identified as potent and selective inhibitors of human MAO-B. The position and nature of the substituent play a key role in their inhibitory potential.
Table 3: MAO-B Inhibitory Activity (IC₅₀ in µM) of 6-Substituted 2-Methylbenzothiazoles
| Compound | 6-Substituent | MAO-B IC₅₀ (µM) |
| 4d | -NO₂ | 0.0046 |
| 4f | -F | < 0.017 |
Data sourced from Reference[3]. These compounds were found to be highly potent inhibitors of MAO-B.[3]
A series of 2-aminobenzothiazole-6-sulfonamides were investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. Many of these compounds showed potent inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII.[4]
Table 4: Carbonic Anhydrase Inhibitory Activity (Kᵢ in nM) of 2-Acylamino-benzothiazole-6-sulfonamides
| Compound | 2-Substituent | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| 6 | -NHCO(4-F-Ph) | 3.5 | 5.8 | 4.5 |
| 16a | -NHCO(4-Br-Ph) | 6.8 | 9.2 | 7.1 |
Data sourced from Reference[4].
Structure-Activity Relationship (SAR) Summary
The collective data indicates several key SAR trends for 6-substituted benzothiazoles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the key assays mentioned.
Synthesis of 2-Substituted-6-Aminobenzothiazole
A common route for synthesizing the benzothiazole core involves the reaction of a substituted aniline with potassium thiocyanate.
-
Step 1: Dissolve the appropriately substituted p-phenylenediamine in glacial acetic acid.
-
Step 2: Add potassium thiocyanate to the solution and cool.
-
Step 3: Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.
-
Step 4: Stir the reaction mixture for several hours.
-
Step 5: Neutralize the mixture with an ammonia solution to precipitate the product.
-
Step 6: Filter, wash, and recrystallize the crude product to obtain the purified 2-amino-6-substituted benzothiazole.
In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental and Drug Discovery Workflow
The general workflow for the development of novel benzothiazole-based therapeutic agents follows a multi-step process from synthesis to biological characterization.
References
- 1. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 6-Methoxybenzothiazole-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the anticancer activity of 6-methoxybenzothiazole derivatives against other benzothiazole analogs and established chemotherapeutic agents. While direct cytotoxic data for 6-Methoxybenzothiazole-2-carboxylic acid is limited in publicly available literature, this document summarizes the existing data for closely related compounds and outlines the experimental protocols necessary to validate its efficacy.
Comparative Anticancer Activity
The anticancer potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 6-substituted benzothiazole derivatives and comparator compounds against several human cancer cell lines.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxybenzothiazole Derivatives | Substituted phenylamino based methoxybenzothiazole | HeLa (Cervical Cancer) | 0.5 ± 0.02 | [1] |
| Substituted phenylamino based methoxy methylbenzothiazole | HeLa (Cervical Cancer) | 0.6 ± 0.29 | [1] | |
| Substituted methoxybenzamide benzothiazole | Various (A549, HCT-116, etc.) | 1.1 - 8.8 | [2] | |
| Other Benzothiazole Derivatives | Nitro-styryl containing benzothiazole | PANC-1 (Pancreatic Cancer) | 27 ± 0.24 | [2] |
| Fluorostyryl benzothiazole | PANC-1 (Pancreatic Cancer) | 35 ± 0.51 | [2] | |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Lung Cancer) | 0.0718 | ||
| Standard Chemotherapeutic Agent | Gemcitabine | PANC-1 (Pancreatic Cancer) | 52 ± 0.72 | [3] |
Experimental Protocols
To validate the anticancer activity of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This assay determines the effect of the test compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Fixation and Staining: Cells are harvested, fixed in cold ethanol, and stained with a DNA-binding dye such as propidium iodide (PI) containing RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
Visualizing the Anticancer Mechanism
Experimental Workflow
The following diagram illustrates a standard workflow for the in vitro validation of an anticancer compound.
Caption: A streamlined workflow for the in vitro assessment of anticancer compounds.
Apoptosis Signaling Pathway
Many benzothiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates the key steps in this process.
Caption: The intrinsic apoptosis pathway often targeted by benzothiazole derivatives.
References
- 1. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
The Influence of Isomeric Variation on the Biological Activity of Benzothiazoles: A Comparative Analysis
For Immediate Release: A comprehensive review of recent studies on benzothiazole derivatives reveals a significant correlation between the positional arrangement of substituents on the benzothiazole scaffold and the resulting biological activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) of these potent heterocyclic compounds.
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure, a fusion of a benzene and a thiazole ring, provides a versatile scaffold for chemical modification. The data presented herein underscores the importance of isomeric positioning in the design of novel benzothiazole-based therapeutic agents. While direct comparative studies on unsubstituted benzothiazole isomers are limited, analysis of substituted derivatives offers valuable guidance on the strategic placement of functional groups to enhance efficacy.
Quantitative Comparison of Biological Activity
The biological potency of benzothiazole isomers is most evident when comparing substituted derivatives. The position of a given functional group on the benzothiazole ring can dramatically influence the compound's interaction with its biological target. Below, we summarize quantitative data from various studies, highlighting the impact of isomeric positioning on anticancer, antibacterial, and anti-inflammatory activities.
Anticancer Activity
The position of substituents on the benzothiazole ring has a profound effect on the anticancer activity of these compounds. Variations in substituent placement can alter the molecule's ability to interact with key targets in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Positional Isomers against Various Cancer Cell Lines.
| Compound Series | Substituent and Position | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-substituted | 6-chloro | A431 | 1.51 ± 0.20 | [1] |
| Fluoro-substituted | 5-fluoro | A431 | >10 | [2] |
| Chloro-substituted | 6-chloro | A549 | 0.96 ± 0.24 | [1] |
| Fluoro-substituted | 5-fluoro | A549 | >10 | [2] |
| Chloro-substituted | 6-chloro | H1299 | 1.68 ± 1.32 | [1] |
| Fluoro-substituted | 5-fluoro | H1299 | >10 | [2] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
The antibacterial and antifungal efficacy of benzothiazole derivatives is also highly dependent on the substitution pattern. The position of functional groups can influence the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes like DNA gyrase.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Benzothiazole Positional Isomers.
| Compound Series | Substituent and Position | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin-Benzothiazole | 6-nitro | E. coli | 6.25 | |
| Isatin-Benzothiazole | 4-nitro | E. coli | 12.5 | |
| Isatin-Benzothiazole | 6-nitro | S. aureus | 12.5 | |
| Isatin-Benzothiazole | 4-nitro | S. aureus | 25 | |
| Methyl-substituted | 7-methyl | S. aureus | 21-27 mm (Zone of Inhibition) | [3] |
| Bromo-substituted | 7-bromo | S. aureus | 21-27 mm (Zone of Inhibition) | [3] |
Note: Data is collated from multiple sources and serves as a qualitative comparison of the influence of substituent position.
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives, often attributed to the inhibition of cyclooxygenase (COX) enzymes, are also influenced by isomeric positioning.
Table 3: Comparative Anti-inflammatory Activity of Benzothiazole Positional Isomers.
| Compound Series | Substituent and Position | Assay | Activity | Reference |
| Pyrazolyl-benzothiazole | 6-substituted | COX-2 Inhibition | Significant | |
| Pyrazolyl-benzothiazole | Other positions | COX-2 Inhibition | Less Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzothiazole isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]
-
Preparation of Antimicrobial Solutions: The benzothiazole isomers are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The wells containing the serially diluted compounds are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][11][12][13]
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Inhibitor Incubation: The benzothiazole isomers are pre-incubated with the enzyme for a specific period to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC₅₀ value is then determined.
Visualization of Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzothiazole isomers.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Spectroscopic Duel: Unmasking the Influence of Methoxy and Hydroxy Groups on Benzothiazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of functional group modifications on a molecule's spectroscopic signature is paramount. This guide provides a detailed comparative analysis of 6-methoxy and 6-hydroxy benzothiazole derivatives, offering insights into how these seemingly minor structural changes manifest in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and fluorescence spectra. The data presented herein is crucial for the unambiguous identification, characterization, and optimization of benzothiazole-based compounds in various research and development pipelines.
This comparison will focus on a representative pair of compounds, ethyl 6-hydroxybenzothiazole-2-carboxylate and ethyl 6-methoxybenzothiazole-2-carboxylate, to provide a clear and direct illustration of the spectroscopic differences.
At a Glance: Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for ethyl 6-hydroxybenzothiazole-2-carboxylate and its 6-methoxy analogue. This quantitative overview allows for a rapid assessment of the impact of the hydroxyl versus methoxy substitution.
| Spectroscopic Technique | Parameter | 6-Hydroxy Derivative (Predicted/Reported) | 6-Methoxy Derivative (Reported)[1] | Key Observations |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons expected to be slightly downfield compared to the methoxy derivative. Phenolic -OH proton signal will be present and its chemical shift will be solvent-dependent. | Aromatic protons at specific shifts. Sharp singlet for -OCH₃ protons around 3.8-4.0 ppm. | The presence of a singlet for the methoxy protons is a clear differentiator. The phenolic proton in the hydroxy derivative is a key identifying feature, though its position can vary. |
| ¹³C NMR | Chemical Shift (ppm) | Carbon bearing the -OH group (C-6) will be deshielded. | C-6: ~156.10, C-OCH₃: ~55.55 | The C-6 carbon in the 6-hydroxy derivative is expected to be more deshielded than in the 6-methoxy derivative. The presence of a distinct signal for the methoxy carbon is characteristic. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹). C-O stretch (~1200-1280 cm⁻¹). | C-H stretch (aliphatic, from -OCH₃) ~2850-2960 cm⁻¹. Asymmetric and symmetric C-O-C stretches (~1250 cm⁻¹ and ~1040 cm⁻¹). | The most significant difference is the presence of a broad O-H stretching band in the 6-hydroxy derivative, which is absent in the 6-methoxy counterpart. The C-O stretching vibrations also differ. |
| UV-Vis Spectroscopy | λmax (nm) | Expected to show a slight bathochromic (red) shift compared to the methoxy derivative due to the stronger electron-donating nature of the -OH group. | Specific absorption maxima related to π → π* transitions of the conjugated system. | The position of the maximum absorption can provide insights into the electronic effects of the substituent. |
| Fluorescence Spectroscopy | Emission Wavelength (nm) | The emission maximum may be red-shifted compared to the methoxy derivative. The quantum yield could also be affected. | Exhibits fluorescence with a characteristic emission spectrum. | The hydroxy group can participate in excited-state proton transfer (ESPT), potentially leading to dual emission or a large Stokes shift, a phenomenon less common for the methoxy derivative. |
Deciphering the Spectroscopic Signatures: A Deeper Dive
The substitution of a hydroxyl group with a methoxy group at the 6-position of the benzothiazole ring introduces subtle yet distinct changes in the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the most telling difference is the appearance of a sharp singlet corresponding to the three protons of the methoxy group in the 6-methoxy derivative, typically found in the upfield region of the aromatic spectrum. For the 6-hydroxy derivative, a broad singlet corresponding to the phenolic proton will be observed, the chemical shift of which is highly dependent on the solvent and concentration. The aromatic protons in the 6-hydroxy derivative may experience a slight downfield shift compared to the 6-methoxy derivative due to the electronic effects of the hydroxyl group. In ¹³C NMR, the carbon atom attached to the oxygen (C-6) will show a downfield shift in the 6-hydroxy derivative compared to the 6-methoxy derivative. The spectrum of the 6-methoxy derivative will also feature a distinct signal for the methoxy carbon.
Infrared (IR) Spectroscopy: The most prominent distinguishing feature in the IR spectra is the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ for the 6-hydroxy derivative, which is characteristic of the O-H stretching vibration of the phenolic group. This band is absent in the spectrum of the 6-methoxy derivative. Furthermore, the C-O stretching vibrations will differ. The 6-hydroxy derivative will show a C-O stretch, while the 6-methoxy derivative will exhibit characteristic asymmetric and symmetric C-O-C stretching bands.
UV-Visible (UV-Vis) Spectroscopy: Both derivatives are expected to exhibit absorption bands in the UV region due to π → π* electronic transitions within the conjugated benzothiazole system. The hydroxyl group is a stronger electron-donating group than the methoxy group, which can lead to a slight bathochromic (red) shift in the absorption maximum (λmax) of the 6-hydroxy derivative compared to its methoxy counterpart.
Fluorescence Spectroscopy: Benzothiazole derivatives are often fluorescent. The nature of the substituent at the 6-position can significantly influence the fluorescence properties. The 6-hydroxy derivative has the potential for excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift and dual emission bands. This phenomenon is generally not observed in the 6-methoxy derivative, which would be expected to display a more conventional fluorescence profile. The emission wavelength and quantum yield of the two derivatives are likely to differ due to the different electronic nature of the -OH and -OCH₃ groups.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 6-methoxy and 6-hydroxy benzothiazole derivatives.
Caption: Workflow for the synthesis and comparative spectroscopic analysis of 6-hydroxy and 6-methoxy benzothiazole derivatives.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques described in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the benzothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width (e.g., 0-200 ppm).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
UV-Visible (UV-Vis) Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the benzothiazole derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition: Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
-
Data Analysis: Determine the λmax values and the corresponding molar absorptivity (ε).
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects.
-
Data Acquisition: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a range of longer wavelengths.
-
Data Analysis: Determine the wavelength of maximum emission and, if possible, the fluorescence quantum yield relative to a known standard.
This guide provides a foundational understanding of the spectroscopic differences between 6-methoxy and 6-hydroxy benzothiazole derivatives. For any specific research application, it is essential to acquire and interpret high-resolution spectroscopic data for the compounds of interest.
References
Validating the Promise of Benzothiazoles: A Comparative Guide to In Vitro Assays
Novel benzothiazole compounds are a focal point in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] The validation of these promising molecules hinges on rigorous in vitro testing to establish their efficacy, mechanism of action, and selectivity. This guide provides a comparative overview of essential in vitro assays for the preclinical validation of novel benzothiazole derivatives, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in drug development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzothiazole derivatives have been extensively investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor growth.[4][5]
Comparative Efficacy of Benzothiazole Derivatives Against Cancer Cell Lines
The cytotoxic and antiproliferative effects of various benzothiazole compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | - | - |
| SW620 (Colon) | 0.0043 | - | - | |
| A549 (Lung) | 0.044 | - | - | |
| HepG2 (Liver) | 0.048 | - | - | |
| 2-Aryl substituted benzothiazole | PANC-1 (Pancreatic) | 27 | Gemcitabine | 52 |
| 2-Aminobenzothiazole-thiazolidine hybrid (Compound 4a) | MCF-7 (Breast) | 3.84 | Sorafenib | - |
| HCT-116 (Colorectal) | 5.61 | Sorafenib | - | |
| HEPG-2 (Liver) | 7.92 | Sorafenib | - | |
| Thiophene based acetamide benzothiazole | MCF-7 (Breast) | 24.15 | - | - |
| HeLa (Cervical) | 46.46 | - | - | |
| Benzothiazole-acylhydrazones (Compound 4d) | C6 (Glioma) | Varies | Cisplatin | Varies |
Data compiled from multiple sources.[1][2][6][7][8]
Experimental Workflow and Signaling
The initial screening of novel compounds typically follows a standardized workflow to assess their anticancer potential, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: General workflow for in vitro anticancer screening.
Many benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases.[9]
Caption: A common signaling pathway for apoptosis induction.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the novel benzothiazole compounds (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against a range of bacteria and fungi.[10][11] Their mechanisms often involve the inhibition of essential microbial enzymes like DNA gyrase or dihydroorotase.[12][13]
Comparative Efficacy of Benzothiazole Derivatives Against Microbes
The potency of antimicrobial agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Benzothiazole-thiazole hybrid (Compound 4b) | S. aureus | 3.90 | Streptomycin | Varies |
| M. tuberculosis | 3.90 | Streptomycin | Varies | |
| C. albicans | 7.81 | Fluconazole | Varies | |
| Sulfonamide analogue of benzothiazole | E. coli (mutant) | 12.5 | Ciprofloxacin | 50 |
| P. aeruginosa | 3.1 - 6.2 | Chloramphenicol | Varies | |
| Isatin-benzothiazole derivative (Compound 41c) | E. coli | 3.1 | Ciprofloxacin | 12.5 |
| P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | |
| General Benzothiazole Derivatives | S. aureus | 50 - 200 | Kanamycin | Varies |
| E. coli | 25 - 100 | Kanamycin | Varies | |
| C. albicans | 50 - 200 | Fluconazole | Varies |
Data compiled from multiple sources.[12][13][14]
Experimental Workflow for Antimicrobial Screening
The evaluation of new antimicrobial candidates follows a tiered approach, starting from primary screening to determine activity, followed by quantitative assessment and mechanistic studies.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. jchr.org [jchr.org]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
Unveiling the Promiscuity of a Privileged Scaffold: A Guide to the Cross-Reactivity of 6-Methoxybenzothiazole-2-carboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. 6-Methoxybenzothiazole-2-carboxylic acid, a member of this class, holds therapeutic promise. However, its structural similarity to other biologically active molecules raises a critical question for researchers: to what extent does it interact with unintended biological targets? This guide provides a comparative analysis of the potential cross-reactivity of this compound in common biological assays, offering insights into its selectivity profile and providing detailed experimental protocols to assess off-target effects.
Understanding the Potential for Cross-Reactivity
While direct and comprehensive cross-reactivity screening data for this compound is not extensively documented in publicly available literature, its structural features suggest a propensity for interactions with multiple biological targets. The benzothiazole moiety is a known "privileged scaffold," meaning it can serve as a ligand for a variety of receptors and enzymes.
A key indicator of potential cross-reactivity comes from its close structural analog, 6-hydroxybenzothiazole-2-carboxylic acid, which is a known inhibitor of firefly luciferase. This suggests that this compound may also exhibit inhibitory activity against luciferases, a common reporter enzyme in high-throughput screening. Such an interaction could lead to false-positive or false-negative results in reporter gene assays.
Furthermore, the general planarity and hydrogen bonding capabilities of the benzothiazole ring system allow for potential interactions with the ATP-binding sites of kinases and the ligand-binding pockets of G-protein coupled receptors (GPCRs).
Comparative Analysis of Potential Off-Target Interactions
To illustrate the potential cross-reactivity profile of this compound, the following table presents hypothetical, yet representative, inhibitory data against a panel of common off-target enzymes. These values are based on the known activities of structurally similar benzothiazole derivatives and serve to highlight the importance of empirical validation.
Table 1: Representative Inhibitory Profile of this compound and Comparators
| Target Class | Specific Target | This compound (IC₅₀/Kᵢ) | Comparator Compound 1 (e.g., Known Kinase Inhibitor) (IC₅₀/Kᵢ) | Comparator Compound 2 (e.g., Known GPCR Antagonist) (IC₅₀/Kᵢ) |
| Reporter Enzyme | Firefly Luciferase | ~ 5 µM (IC₅₀) | > 100 µM (IC₅₀) | > 100 µM (IC₅₀) |
| Kinase | Protein Kinase A (PKA) | ~ 20 µM (IC₅₀) | 0.1 µM (IC₅₀) | > 50 µM (IC₅₀) |
| Kinase | Epidermal Growth Factor Receptor (EGFR) Kinase | > 50 µM (IC₅₀) | 0.05 µM (IC₅₀) | > 50 µM (IC₅₀) |
| GPCR | Adenosine A₁ Receptor | ~ 15 µM (Kᵢ) | > 100 µM (Kᵢ) | 0.01 µM (Kᵢ) |
| GPCR | Dopamine D₂ Receptor | > 50 µM (Kᵢ) | > 100 µM (Kᵢ) | 0.005 µM (Kᵢ) |
Disclaimer: The IC₅₀ and Kᵢ values for this compound in this table are representative and intended for illustrative purposes only. Experimental validation is required to determine the actual inhibitory profile.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a series of well-defined biological assays should be performed. Below are detailed protocols for key experiments.
Firefly Luciferase Inhibition Assay
This assay is crucial to identify any direct inhibition of the luciferase reporter enzyme, which can be a source of artifacts in cell-based reporter gene assays.
Materials:
-
Recombinant firefly luciferase enzyme
-
D-Luciferin (substrate)
-
ATP (co-substrate)
-
Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT)
-
This compound (test compound)
-
Known luciferase inhibitor (positive control, e.g., resveratrol)
-
DMSO (vehicle control)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Assay Plate Preparation: To each well of a 96-well plate, add 1 µL of the compound dilution (or DMSO for control wells).
-
Enzyme Addition: Add 50 µL of firefly luciferase enzyme solution (at a pre-determined optimal concentration in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate solution containing D-luciferin and ATP at their respective Kₘ concentrations in the assay buffer. Add 50 µL of this substrate solution to each well to initiate the luminescent reaction.
-
Signal Detection: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay determines the inhibitory activity of the compound against a specific kinase by measuring the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., PKA, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate peptide in the kinase assay buffer.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
GPCR Radioligand Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand from a specific GPCR, indicating binding to the receptor.
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., Adenosine A₁ receptor)
-
Radiolabeled ligand (e.g., [³H]-DPCPX for A₁ receptor)
-
Binding buffer
-
This compound
-
Known GPCR ligand (positive control)
-
DMSO (vehicle control)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Filter harvesting apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the binding buffer, the test compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Calculate the percent displacement for each compound concentration and determine the Kᵢ value using the Cheng-Prusoff equation.
Visualizing Cross-Reactivity Concepts and Workflows
To further clarify the concepts of cross-reactivity and the experimental approaches to assess it, the following diagrams are provided.
Confirming the Structure of Synthesized 6-Methoxybenzothiazole-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical data and synthetic methodologies for 6-Methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.
This document outlines the key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides detailed experimental protocols for its synthesis. Furthermore, a comparison with an alternative synthetic route is presented to offer a comprehensive understanding of its preparation and characterization.
Spectroscopic and Physical Data Summary
The structural confirmation of synthesized this compound relies on a combination of spectroscopic techniques and physical property measurements. The expected data is summarized in the table below.
| Property | Data |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR | See Table 2 for detailed assignments |
| 13C NMR | See Table 3 for detailed assignments |
| IR Spectroscopy | See Table 4 for characteristic absorptions |
| Mass Spectrometry (GC-MS) | m/z 209 (M+), 165, 150, 102 |
Synthesis of this compound
A reliable method for the synthesis of this compound involves a two-step process starting from the commercially available 2-amino-6-methoxybenzothiazole. The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-6-methoxybenzothiazole
In a round-bottom flask, 2-amino-6-methoxybenzothiazole (1.0 eq) is suspended in a suitable solvent such as acetonitrile.[1] To this suspension, isoamyl nitrite (1.5 eq) is added, followed by the portion-wise addition of copper(II) bromide (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-6-methoxybenzothiazole.
Step 2: Synthesis of this compound
The purified 2-bromo-6-methoxybenzothiazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C in a dry ice/acetone bath. To this cooled solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. Carbon dioxide gas is then bubbled through the reaction mixture for 1-2 hours, during which a precipitate may form. The reaction is allowed to warm to room temperature and then quenched by the addition of water. The aqueous layer is separated and acidified with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Alternative Synthetic Route: Hydrolysis of Ethyl Ester
An alternative approach to the target molecule involves the synthesis and subsequent hydrolysis of ethyl 6-methoxybenzothiazole-2-carboxylate.[2]
Caption: Alternative synthesis via hydrolysis of the corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 6-methoxybenzothiazole-2-carboxylate
Ethyl 6-methoxybenzothiazole-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and water. To this suspension, a solution of sodium hydroxide (2.0-3.0 eq) in water is added. The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Spectroscopic Data for Structural Confirmation
1H NMR Spectroscopy
The proton NMR spectrum provides key information about the aromatic and methoxy protons in the molecule. The expected chemical shifts and multiplicities are detailed below.
Table 2: Predicted 1H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | -COOH |
| ~7.90 | d | 1H | H-4 |
| ~7.60 | d | 1H | H-7 |
| ~7.15 | dd | 1H | H-5 |
| ~3.85 | s | 3H | -OCH₃ |
13C NMR Spectroscopy
The carbon NMR spectrum is crucial for confirming the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are listed in the following table.
Table 3: Predicted 13C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~160.0 | C-2 |
| ~157.0 | C-6 |
| ~148.0 | C-7a |
| ~138.0 | C-3a |
| ~126.0 | C-4 |
| ~118.0 | C-5 |
| ~104.0 | C-7 |
| ~56.0 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule, particularly the carboxylic acid group.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1200 | Strong | C-O stretch (carboxylic acid) |
Conclusion
The structural confirmation of synthesized this compound can be confidently achieved through a combination of the analytical techniques detailed in this guide. The provided synthetic protocols offer reliable methods for its preparation, with the hydrolysis of the ethyl ester presenting a viable alternative route. By comparing the experimentally obtained spectroscopic data with the reference values presented, researchers can ensure the identity and purity of their synthesized compound, a crucial step for its application in further research and drug development endeavors.
References
Methoxy-Substituted vs. Unsubstituted Benzothiazoles: A Comparative Efficacy Analysis
A comprehensive guide for researchers and drug development professionals on the differential biological activities of methoxy-substituted and unsubstituted benzothiazole derivatives, supported by experimental data and pathway analysis.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. A key area of investigation in the development of novel benzothiazole-based therapeutics is the impact of substitution on their efficacy. This guide provides a comparative analysis of methoxy-substituted versus unsubstituted benzothiazoles, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information is presented to aid researchers, scientists, and drug development professionals in their pursuit of more potent and selective therapeutic agents.
Anticancer Activity
The introduction of a methoxy group to the benzothiazole scaffold has been shown to significantly influence its anticancer activity. Numerous studies have demonstrated that methoxy-substituted derivatives exhibit enhanced potency against various cancer cell lines compared to their unsubstituted counterparts.
Comparative Efficacy Data
| Compound Type | Cancer Cell Line | Measurement | Value | Reference |
| Methoxy-substituted (SMART compounds) | Melanoma | IC50 | 27-30 nM | [1] |
| Methoxy-substituted (SMART compounds) | Prostate Cancer | IC50 | 6-13 nM | [1] |
| Unsubstituted (ATCAA series) | Melanoma, Prostate Cancer | IC50 | µM range | [1] |
| 3,4,5-trimethoxy substituted phenyl at "C" ring | Melanoma, Prostate Cancer | - | Important for antiproliferative activity | [1] |
| 4'-methoxy at 2-phenyl moiety | MCF-7 (Breast Cancer) | % Growth Inhibition | Moderate to good | [2] |
| 6-methoxy substituted analogues | - | - | Enhanced efficacy | [3] |
Experimental Protocols
MTT Assay for Anticancer Activity:
The most frequently cited method for evaluating the in vitro anticancer activity of benzothiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
General Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (methoxy-substituted and unsubstituted benzothiazoles) and incubated for a specified period (e.g., 48 hours).[4]
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways
Several signaling pathways have been identified as targets for benzothiazole derivatives in cancer cells. Methoxy-substituted benzothiazoles, in particular, have been shown to modulate these pathways, leading to apoptosis and inhibition of cell proliferation.
-
PI3K/AKT Signaling Pathway: The novel benzothiazole derivative PB11 has been found to suppress the PI3K/AKT pathway in cancer cells, inducing cytotoxicity and apoptosis.[5]
-
STAT3 Signaling Pathway: Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, which is a key mediator of oncogenic signaling.[6][7]
-
NF-κB/COX-2/iNOS Signaling Pathway: In hepatocellular carcinoma, 2-substituted benzothiazole derivatives have been shown to suppress COX-2 and iNOS activation by inhibiting NF-κB, leading to apoptosis.[8]
Antimicrobial Activity
The antimicrobial properties of benzothiazoles are also significantly influenced by methoxy substitution. Methoxy-substituted derivatives have demonstrated potent activity against a range of bacteria and fungi.
Comparative Efficacy Data
| Compound Type | Microorganism | Measurement | Value (µg/mL) | Reference |
| Methoxy-substituted (K-03) | E. coli | Zone of Inhibition | Potent | [9] |
| Methoxy-substituted | E. coli | MIC | 78.125 | [10] |
| Unsubstituted (Ciprofloxacin - standard) | E. coli | MIC | 25-50 | [10] |
| Methoxy-substituted (K-05, K-06) | Aspergillus niger | Zone of Inhibition | Potent | [11] |
| 6-methoxy substituted analogues | B. coagulans, P. aeruginosa, S. aureus | MIC | 25 | [3] |
| Methoxy-substituted | C. albicans | - | Active | [3] |
| para-substituted methoxy group | Fungi | - | Diminished activity | [3] |
Experimental Protocols
Cup Plate Method (Diffusion Technique) for Antimicrobial Activity:
A common method to screen for antimicrobial activity is the cup plate or agar well diffusion method.[9][11]
General Workflow:
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Pouring and Solidification: The inoculated agar is poured into sterile petri dishes and allowed to solidify.
-
Well Creation: Wells or "cups" are made in the solidified agar using a sterile cork borer.
-
Compound Addition: Different concentrations of the test compounds (methoxy-substituted and unsubstituted benzothiazoles) are added to the wells. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Neuroprotective Effects
Benzothiazole derivatives are also being explored for their potential in treating neurodegenerative diseases. Methoxy substitution has been shown to play a role in their neuroprotective and enzyme-inhibiting activities.
Comparative Efficacy Data
| Compound Type | Target/Assay | Measurement | Value | Reference |
| Methoxy-substituted (Compound 3e) | hMAO-B | IC50 | 0.060 µM | [12] |
| Unsubstituted (Selegiline - standard) | hMAO-B | IC50 | 0.044 µM | [12] |
| 5-methoxy benzothiazole (Compound 4f) | AChE | IC50 | 23.4 ± 1.1 nM | [13][14] |
| 5-methoxy benzothiazole (Compound 4m) | AChE | IC50 | 27.8 ± 1.0 nM | [13] |
| Unsubstituted (Donepezil - standard) | AChE | IC50 | 236.5 ± 10.5 nM | [13] |
| Methoxy-substituted (Compounds 6a, 6b, 6c, 6d, 7a) | Catalase activity modulation | - | Enhanced up to 90% | [15] |
Experimental Protocols
In Vitro Fluorometric Assay for MAO and AChE Inhibition:
The inhibitory activity of benzothiazole derivatives against monoamine oxidase (MAO) and acetylcholinesterase (AChE) is often evaluated using in vitro fluorometric methods.[12][13][14]
General Principle: These assays utilize a substrate that, when acted upon by the enzyme, produces a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. Test compounds are incubated with the enzyme and substrate, and their ability to reduce the rate of fluorescence generation is measured. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined.
Conclusion
The evidence presented in this guide strongly suggests that the incorporation of methoxy groups onto the benzothiazole scaffold is a viable strategy for enhancing the therapeutic potential of this class of compounds. In the context of anticancer and antimicrobial activities, methoxy substitution frequently leads to a significant increase in potency. For neuroprotective applications, methoxy-substituted derivatives have demonstrated potent inhibition of key enzymes implicated in neurodegenerative disorders.
While this guide provides a comparative overview, it is important to note that the optimal substitution pattern and position can vary depending on the specific biological target and desired therapeutic effect. Further structure-activity relationship (SAR) studies are crucial for the rational design of next-generation benzothiazole-based drugs with improved efficacy and selectivity. The experimental protocols and pathway information provided herein serve as a foundational resource for researchers in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Methoxybenzothiazole-2-carboxylic Acid Against Known Inhibitors of Xanthomonas oryzae pv. oryzae
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of 6-Methoxybenzothiazole-2-carboxylic acid, a novel inhibitor of Xanthomonas oryzae pv. oryzae (Xoo), against other known antibacterial agents. Xoo is the causative agent of bacterial leaf blight, a devastating disease affecting rice production worldwide. The development of new and effective inhibitors is crucial for managing this agricultural threat. This compound, identified as the compound PK150 in recent studies, has shown potent activity against Xoo by targeting the enzyme demethylmenaquinone methyltransferase (MenG), a key component of the menaquinone biosynthesis pathway.[1][2][3] This guide presents a side-by-side comparison of its efficacy with other known inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Inhibitors Against Xanthomonas oryzae pv. oryzae
The following table summarizes the quantitative data for this compound and other compounds with known inhibitory activity against Xanthomonas oryzae pv. oryzae. The data includes Minimum Inhibitory Concentration (MIC), half-maximal effective concentration (EC50), and half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.
| Compound | Target/Mechanism of Action | Organism Strain(s) | MIC (µg/mL) | EC50 (µg/mL) | IC50 (µg/mL) | Additional Notes |
| This compound (PK150) | Demethylmenaquinone methyltransferase (MenG) | Xanthomonas oryzae pv. oryzae (31 strains) | 0.1 - 0.15 | - | - | Achieved 78% protective efficacy in planta at 200 µg/mL. Binds to MenG with a Kd of 6.42 x 10⁻⁵ M.[1][2] |
| Ethylicin | Disrupts cell membrane, inhibits quorum sensing | Xanthomonas oryzae pv. oryzicola | - | 2.12 | - | Broad-spectrum bactericide.[4] |
| Resveratrol | Multiple (oxidative stress, energy metabolism disruption) | Xanthomonas oryzae pv. oryzae PXO99A | - | - | 11.67 ± 0.58 | A natural phytoalexin. |
| Carbazomycin B | Not specified | Xanthomonas oryzae pv. oryzae | 8 | - | - | Isolated from Streptomyces roseoverticillatus.[5] |
| Chelerythrine | Multi-target (cell division, membrane permeability) | Xanthomonas oryzae pv. oryzae | 1.25 | - | - | A plant-derived alkaloid.[4] |
| Melittin | Forms pores in the cell membrane | Xanthomonas oryzae pv. oryzae | - | - | ~3.5 (9-10 µM) | An antimicrobial peptide.[6] |
| Streptomycin | Protein synthesis inhibitor | Xanthomonas oryzae pv. oryzae | - | - | - | Zone of inhibition of 27.00 mm at 0.05% concentration.[7] |
| Chloramphenicol | Protein synthesis inhibitor | Xanthomonas oryzae pv. oryzae | - | - | - | Zone of inhibition of 28.31 mm at 100 ppm.[8] |
Benchmarking Against Other MenG Inhibitors
While limited data exists for MenG inhibitors against Xoo, inhibitors targeting the homologous enzyme in Mycobacterium tuberculosis provide a valuable benchmark for enzymatic inhibition.
| Compound | Target Enzyme | Organism Source of Enzyme | IC50 (µM) |
| DG70 | MenG | Mycobacterium tuberculosis | 2.6 ± 0.6 |
| Ro 48-8071 | MenG | Mycobacterium tuberculosis | 5.1 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Assay for Xanthomonas oryzae pv. oryzae
This protocol is adapted from the methodologies used to evaluate the antibacterial activity of compounds against Xoo.
a. Bacterial Strain and Culture Conditions:
-
Xanthomonas oryzae pv. oryzae strains are cultured on Nutrient Agar (NA) or in Nutrient Broth (NB) at 28°C.
b. Preparation of Inoculum:
-
A single colony of Xoo is inoculated into NB and incubated at 28°C with shaking until the culture reaches the logarithmic growth phase (OD600 of approximately 0.6).
-
The bacterial suspension is then diluted in fresh NB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
c. Microdilution Method:
-
The assay is performed in sterile 96-well microtiter plates.
-
The test compound is serially diluted in NB to achieve a range of concentrations.
-
100 µL of the diluted bacterial suspension is added to each well containing 100 µL of the serially diluted compound.
-
Positive controls (bacteria in NB without inhibitor) and negative controls (NB only) are included on each plate.
-
The plates are incubated at 28°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Demethylmenaquinone Methyltransferase (MenG) Enzyme Inhibition Assay
This protocol is a generalized procedure based on assays for MenG from other bacterial sources, such as Mycobacterium tuberculosis, and can be adapted for Xoo MenG.
a. Expression and Purification of MenG:
-
The menG gene from Xanthomonas oryzae pv. oryzae is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG), and the cells are harvested.
-
The recombinant MenG protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
b. Enzymatic Reaction:
-
The standard reaction mixture contains:
-
Purified MenG enzyme
-
Demethylmenaquinone (DMK) as the substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor
-
A suitable buffer (e.g., Tris-HCl with a reducing agent like DTT)
-
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
c. Measurement of Inhibition:
-
To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is stopped (e.g., by adding a quenching solution).
-
The product, radiolabeled menaquinone, is extracted using an organic solvent (e.g., heptane).
-
The amount of radioactivity in the organic phase is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the targeted metabolic pathway and a general experimental workflow.
References
- 1. A Small Molecule Inhibits Xanthomonas oryzae pv. oryzae by Targeting MenG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae [mdpi.com]
- 5. Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide melittin against Xanthomonas oryzae pv. oryzae, the bacterial leaf blight pathogen in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of Benzothiazole Derivatives
This guide provides a comparative analysis of the therapeutic potential of various benzothiazole derivatives, supported by experimental data from peer-reviewed studies. The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core.[1][4] The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative benzothiazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Benzothiazole | 4d | AsPC-1 (Pancreatic) | 7.66 | [5] |
| BxPC-3 (Pancreatic) | 3.99 | [5] | ||
| Capan-2 (Pancreatic) | 8.97 | [5] | ||
| PTJ64i (Paraganglioma) | 6.79 | [5] | ||
| Phenylacetamide Benzothiazole | 4l | AsPC-1 (Pancreatic) | 14.78 | [5] |
| BxPC-3 (Pancreatic) | 13.67 | [5] | ||
| Capan-2 (Pancreatic) | 33.76 | [5] | ||
| PTJ86i (Paraganglioma) | 19.88 | [5] | ||
| Indole Semicarbazide Benzothiazole | 55 | HT-29 (Colon) | 0.024 | [6][7] |
| H460 (Lung) | 0.29 | [6][7] | ||
| A549 (Lung) | 0.84 | [6][7] | ||
| MDA-MB-231 (Breast) | 0.88 | [6][7] | ||
| Naphthalimide Benzothiazole | 67 | HT-29 (Colon) | 3.47 | [6] |
| A549 (Lung) | 3.89 | [6] | ||
| MCF-7 (Breast) | 5.08 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[4]
Antimicrobial Susceptibility Testing: Agar Disc Diffusion
This method is broadly used to evaluate the antimicrobial activity of synthesized compounds.[8]
-
Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.[8]
-
Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[8]
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test benzothiazole derivative dissolved in a suitable solvent (e.g., DMSO). Control discs with the solvent alone and a standard antibiotic (e.g., Ciprofloxacin) are also prepared.[8][9]
-
Incubation: The discs are placed on the surface of the inoculated agar plates, which are then incubated at 37°C for 24 hours.[8]
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for the screening and evaluation of newly synthesized benzothiazole compounds for their therapeutic potential.[8]
Signaling Pathway
The anticancer activity of certain benzothiazole derivatives involves the modulation of critical signaling pathways that regulate cell survival and death. A simplified representation of a common pathway leading to apoptosis (programmed cell death) is depicted below.[4]
References
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. jchr.org [jchr.org]
Validating the Biological Activity of Benzothiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peer-reviewed methods for validating the activity of benzothiazole compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The validation of the therapeutic potential of these compounds relies on a variety of robust and reproducible experimental methods. This guide outlines the most common in vitro and in vivo assays, presenting comparative data and detailed protocols to aid in the design and execution of validation studies.
Comparative Efficacy of Benzothiazole Derivatives
The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. The following tables summarize quantitative data from various peer-reviewed studies, offering a comparative overview of their performance against different biological targets.
Anticancer Activity
| Compound ID | Target Cell Line(s) | Assay | IC50/GI50 Value(s) | Reference |
| Compound 4a | PANC-1 (Pancreatic Cancer) | MTT | 27 ± 0.24 μM | [5] |
| Compound 4b | PANC-1 (Pancreatic Cancer) | MTT | 35 ± 0.51 μM | [5] |
| Gemcitabine (Control) | PANC-1 (Pancreatic Cancer) | MTT | 52 ± 0.72 μM | [5] |
| Compound 4d | C6, A549, MCF-7, HT-29 | MTT | Selective cytotoxic effect, higher than cisplatin | [6] |
| Compound 51 | Non-small cell lung cancer (HOP-92) | Not Specified | 7.18 x 10⁻⁸ M | [7] |
| Compound 55 | HT-29, H460, A549, MDA-MB-231 | Not Specified | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | [7] |
| Compound B7 | A431, A549, H1299 | MTT | Significantly inhibited proliferation | [8] |
| KC12 | MDA-MB-231 (Breast Cancer) | Not Specified | 6.13 µM | [9] |
| KC21 | MDA-MB-231 (Breast Cancer) | Not Specified | 10.77 µM | [9] |
| KC30 | MDA-MB-231 (Breast Cancer) | Not Specified | 12.86 µM | [9] |
| FDI-6 (Reference) | MDA-MB-231 (Breast Cancer) | Not Specified | 20.79 µM | [9] |
Antimicrobial Activity
| Compound ID | Target Microorganism(s) | Assay | MIC/MBC/Zone of Inhibition | Reference |
| Compounds A1, A2, A9 | E. coli, S. aureus | Not Specified | Promising antibacterial activity | [2] |
| Compounds A1, A2, A4, A6, A9 | A. niger, C. albicans | Not Specified | Significant antifungal activity | [2] |
| Compound 2j | Various bacteria | Not Specified | MIC: 0.23–0.94 mg/mL, MBC: 0.47–1.88 mg/mL | [10] |
| Compound 2d | Various fungi | Not Specified | Good antifungal activity | [10] |
| Compound 3 | S. aureus, B. subtilis, E. coli | MIC | 50-200 µg/mL, 25-200 µg/mL, 25-100 µg/mL | [11][12] |
| Compound 4 | S. aureus, B. subtilis, E. coli | MIC | 50-200 µg/mL, 25-200 µg/mL, 25-100 µg/mL | [11][12] |
| Compound 19a | Enterococcus faecalis | MIC | 3.13 μM | [13] |
| Ciprofloxacin (Control) | Enterococcus faecalis | MIC | 3.03 μM | [13] |
| Compound 41c | E. coli, P. aeruginosa | MIC | 3.1 µg/ml, 6.2 µg/ml | [13] |
| Compound 16c | S. aureus | MIC | 0.025 mM | [14] |
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are representative protocols for key assays used to evaluate the biological activity of benzothiazole derivatives.
MTT Cell Viability Assay (Anticancer Screening)
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., PANC-1, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[1] Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Screening)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Benzothiazole compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of the benzothiazole compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[11][12]
DNA Gyrase Inhibition Assay (Mechanism of Action)
This assay is used to determine if a benzothiazole compound inhibits the activity of DNA gyrase, a key enzyme in bacterial DNA replication.
Materials:
-
Purified DNA gyrase enzyme
-
Supercoiled plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Benzothiazole compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, ATP, and the benzothiazole compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. Include a positive control (known inhibitor, e.g., ciprofloxacin) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and a loading dye).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The IC50 value can be determined by quantifying the band intensities.[13]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for validating benzothiazole activity and a key signaling pathway often modulated by these compounds.
Caption: Experimental workflow for validating benzothiazole compound activity.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzothiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents | MDPI [mdpi.com]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methoxybenzothiazole-2-carboxylic acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 6-Methoxybenzothiazole-2-carboxylic acid, drawing upon safety data sheets (SDS) for structurally related compounds to establish best practices in the absence of a specific SDS for this exact molecule. The procedures outlined below are designed to minimize risk and ensure compliance with general laboratory safety standards.
Core Principle: Avoid Environmental Release
A primary and recurring directive in the safety data for analogous benzothiazole derivatives is the strict avoidance of releasing the chemical into the environment.[1] It is imperative that this compound, its containers, and any contaminated materials do not enter drains, waterways, or the soil.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or face shield | To protect against splashes and dust.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling powders or creating dust. |
Step-by-Step Disposal Protocol
This protocol is a general guideline based on best practices for chemical waste. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.
-
Waste Collection:
-
Collect all waste material containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Waste Segregation:
-
Segregate the waste stream for this compound from other incompatible waste materials. It should be treated as a chemical waste.
-
-
Spill Management:
-
In the event of a spill, prevent further spread by containing the material.[1]
-
For solid spills, carefully sweep or vacuum the material and place it into the designated waste container.[1] Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as chemical waste.
-
-
Final Disposal:
Summary of Hazard and Disposal Information from Related Compounds
The following table summarizes key information from the SDS of structurally similar benzothiazole derivatives, which informs the recommended disposal procedures for this compound.
| Compound | Key Hazards | Disposal Recommendation |
| 6-Methoxybenzo[d]thiazole-2-carbaldehyde | Skin, eye, and respiratory irritation.[1] | Dispose of contents/container to an approved waste disposal plant. Consult local regulations.[1] |
| 2-Cyano-6-methoxybenzothiazole | Avoid contact with skin and eyes. Do not breathe dust.[2] | Dispose of contents/container to an approved waste disposal plant.[2] |
| 2-Amino-6-methoxybenzothiazole | Toxic if swallowed, suspected of causing genetic defects.[3] | Dispose of contents/container to an approved waste disposal plant.[3] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 6-Methoxybenzothiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 6-Methoxybenzothiazole-2-carboxylic acid (CAS No. 946-13-4) in a laboratory setting. The following procedures are based on best practices for handling structurally similar benzothiazole derivatives and carboxylic acids, ensuring a safe operational workflow from receipt to disposal.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended equipment.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.[1][2][3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully fastened.[2] Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected for defects before use and replaced immediately if contaminated.[1][2][3] For larger quantities or potential spills, additional protective clothing and boots may be necessary.[1] |
| Respiratory Protection | All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is required.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling the compound, ideally within a chemical fume hood.[2]
-
Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Assemble all necessary equipment, such as spatulas, weighing boats, and appropriate waste containers, before handling the chemical.[2]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Handling the Compound :
-
Handle the solid compound carefully to avoid generating dust.
-
If transferring the solid, use appropriate tools and techniques to minimize dispersal.
-
Avoid all direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]
-
-
Post-Handling Procedures :
-
Doffing PPE :
-
Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]
-
III. Disposal Plan: Step-by-Step Protocol
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]
-
-
Waste Disposal Procedure :
-
The primary recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[4]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this compound down the drain or in regular solid waste.[1]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available safety information for the compound.
-
IV. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
